Product packaging for Tocainide hydrochloride(Cat. No.:CAS No. 35891-93-1)

Tocainide hydrochloride

Cat. No.: B3424620
CAS No.: 35891-93-1
M. Wt: 228.72 g/mol
InChI Key: AMZACPWEJDQXGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

An antiarrhythmic agent which exerts a potential- and frequency-dependent block of SODIUM CHANNELS.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17ClN2O B3424620 Tocainide hydrochloride CAS No. 35891-93-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-(2,6-dimethylphenyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12;/h4-6,9H,12H2,1-3H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZACPWEJDQXGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045540
Record name Tocainide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71395-14-7
Record name Tocainide hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71395-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tocainide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071395147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tocainide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-2-amino-N-(2,6-dimethylphenyl)propionamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.489
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOCAINIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K7I38CKN5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Rise and Fall of a Lidocaine Analog: An In-depth Technical Guide to the Discovery and Development of Tocainide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tocainide hydrochloride, a primary amine analog of lidocaine, emerged in the mid-1980s as an orally bioavailable Class Ib antiarrhythmic agent for the treatment of life-threatening ventricular arrhythmias.[1][2] Developed by the Swedish pharmaceutical company Astra AB, it represented a significant advancement in the management of cardiac rhythm disturbances, offering a convenient oral alternative to the intravenously administered lidocaine.[3][4] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of this compound, with a focus on the quantitative data and experimental methodologies that defined its therapeutic profile.

Discovery and Development

The development of tocainide was driven by the need for an orally active antiarrhythmic drug with a pharmacological profile similar to lidocaine. Lidocaine, while effective, is limited by its extensive first-pass metabolism, necessitating intravenous administration. The key structural modification in tocainide is the presence of a primary amine group, which protects the molecule from rapid hepatic degradation, resulting in excellent oral bioavailability.[2][3]

Astra AB in Sweden spearheaded the research and development of tocainide.[4][5] Following preclinical evaluation, a series of clinical trials were conducted to establish its safety and efficacy. This compound was first approved by the US Food and Drug Administration (FDA) on November 8, 1984.[6] However, its use declined over time due to reports of serious adverse effects, including pulmonary fibrosis and blood dyscrasias, leading to its eventual withdrawal from some markets.[3]

Mechanism of Action

Tocainide exerts its antiarrhythmic effect by blocking voltage-gated sodium channels in the myocardial cell membrane.[7][8] As a Class Ib agent, it preferentially binds to the inactivated state of the sodium channel, a characteristic that contributes to its efficacy in tissues that are frequently depolarizing, such as in tachyarrhythmias or ischemia.[2][7] By blocking the fast sodium influx during phase 0 of the cardiac action potential, tocainide decreases the excitability of myocardial cells.[2] This action is more pronounced in diseased or ischemic tissue compared to normal cardiac tissue.[2]

The binding of tocainide to the sodium channel shortens the action potential duration (APD) and the effective refractory period (ERP) in Purkinje fibers.[1] This shortening of the APD is a hallmark of Class Ib antiarrhythmics.

cluster_membrane Myocardial Cell Membrane NaChannel_inactive Voltage-Gated Na+ Channel (Inactive State) NaChannel_rest Voltage-Gated Na+ Channel (Resting State) NaChannel_inactive->NaChannel_rest Repolarization Depolarization Decreased Rate of Depolarization NaChannel_inactive->Depolarization Blockade of Na+ Current NaChannel_open Voltage-Gated Na+ Channel (Open State) NaChannel_open->NaChannel_inactive Inactivation Na_influx Na+ Influx (Phase 0) NaChannel_rest->NaChannel_open Depolarization Tocainide Tocainide HCl Tocainide->NaChannel_inactive Preferential Binding APD Shortened Action Potential Duration Depolarization->APD Antiarrhythmic Antiarrhythmic Effect APD->Antiarrhythmic

Figure 1: Mechanism of Action of this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, which is outlined below. This synthesis is based on principles of amide bond formation.

cluster_synthesis Synthesis of this compound Start 2,6-Dimethylaniline Step1 Acylation with 2-bromopropionyl bromide Start->Step1 Intermediate1 2-Bromo-N-(2,6-dimethylphenyl)propanamide Step1->Intermediate1 Step2 Amination with ammonia Intermediate1->Step2 Tocainide_base Tocainide (free base) Step2->Tocainide_base Step3 Salt formation with hydrochloric acid Tocainide_base->Step3 Final This compound Step3->Final

Figure 2: Synthetic Pathway of this compound.

Preclinical Pharmacology

Preclinical studies in various animal models were crucial in characterizing the antiarrhythmic properties of tocainide. These studies demonstrated its efficacy in suppressing ventricular arrhythmias induced by various stimuli, including coronary artery ligation and digitalis toxicity.

ParameterSpeciesModelKey FindingsReference
Antiarrhythmic Activity DogCoronary Artery LigationEffective in suppressing ventricular ectopic beats.[2]
Electrophysiology Guinea PigIsolated Papillary MuscleShortened action potential duration, consistent with Class Ib activity.[9]
Hemodynamics DogAnesthetizedMinimal effects on blood pressure and heart rate at therapeutic doses.[10]

Clinical Development

The clinical development program for this compound involved numerous studies to evaluate its efficacy, safety, and pharmacokinetic profile in patients with ventricular arrhythmias.

Key Clinical Trials
StudyDesignPatient PopulationNDosagePrimary Endpoint(s)Key Efficacy ResultsReference
Rydén et al. (1980) Double-blind, placebo-controlledAcute Myocardial Infarction112750 mg IV followed by 400 mg tid orallyIncidence of ventricular fibrillation and symptomatic ventricular tachycardiaNo significant effect on primary endpoints, but suppressed ventricular arrhythmias.[11]
Winkle et al. (1976) Open-label, dose-rangingChronic Ventricular Arrhythmias15400-600 mg q8hReduction in premature ventricular contractions (PVCs)>70% PVC suppression in 11 of 15 patients.[12][13]
Morganroth et al. (1985) Double-blind, parallelBenign and Potentially Lethal Ventricular Arrhythmias133Tocainide vs. QuinidineReduction in ventricular arrhythmiasTocainide was as safe as but slightly less effective than quinidine.[14]
Klein et al. (1980) Placebo-controlledConvalescent Myocardial Infarction1817.7 ± 4.9 mg/kg/dayReduction in ventricular premature beat (VPB) frequencySignificant reduction in VPB frequency in 7 of 18 patients.[15]
Experimental Protocols: An Overview

The clinical evaluation of this compound typically involved the following methodologies:

cluster_protocol Typical Clinical Trial Workflow for Tocainide Patient Patient Selection (Ventricular Arrhythmias) Baseline Baseline Evaluation (Holter monitoring, ECG) Patient->Baseline Randomization Randomization (Tocainide vs. Placebo/Comparator) Baseline->Randomization Treatment Treatment Period (Dose Titration) Randomization->Treatment Monitoring Efficacy & Safety Monitoring (Holter, ECG, Adverse Events) Treatment->Monitoring Washout Washout Period Monitoring->Washout Followup Follow-up Evaluation Washout->Followup Analysis Data Analysis Followup->Analysis

References

Early Preclinical Research on Tocainide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tocainide hydrochloride, a primary amine analog of lidocaine, emerged as a Class Ib antiarrhythmic agent for the treatment of ventricular arrhythmias.[1][2] Its oral bioavailability represented a significant advantage over lidocaine, which requires intravenous administration. This technical guide provides an in-depth overview of the foundational preclinical research that characterized the pharmacological profile of this compound. The subsequent sections detail its mechanism of action, key in vitro and in vivo experimental findings, and the methodologies employed in these seminal studies.

Mechanism of Action: Sodium Channel Blockade

Tocainide exerts its antiarrhythmic effect by blocking voltage-gated sodium channels in the myocardial cell membrane.[2][3] As a Class Ib agent, it exhibits a rapid association and dissociation from the sodium channel, preferentially binding to the channel in its inactivated state.[2][3] This state-dependent blockade is particularly effective in tissues that are frequently depolarizing, such as in tachyarrhythmias, or in ischemic tissue where the resting membrane potential is more depolarized, leading to a higher proportion of inactivated channels.[2][3] By binding to the sodium channel, tocainide reduces the influx of sodium ions during phase 0 of the cardiac action potential, thereby decreasing the rate and magnitude of depolarization and slowing conduction velocity.[2][3] This stabilization of the cardiac membrane suppresses ectopic pacemaker activity and interrupts re-entrant circuits, which are common mechanisms of ventricular arrhythmias.

cluster_cell Myocardial Cell Membrane cluster_effect Electrophysiological Effect NaChannel_R Sodium Channel (Resting) NaChannel_O Sodium Channel (Open) NaChannel_R->NaChannel_O Depolarization NaChannel_I Sodium Channel (Inactivated) NaChannel_O->NaChannel_I Inactivation NaChannel_I->NaChannel_R Repolarization Reduced_Na_Influx Reduced Sodium Influx NaChannel_I->Reduced_Na_Influx Tocainide Tocainide Hydrochloride Tocainide->NaChannel_I Preferential Binding Decreased_Depolarization Decreased Rate of Depolarization (Phase 0) Reduced_Na_Influx->Decreased_Depolarization Slowed_Conduction Slowed Conduction Velocity Decreased_Depolarization->Slowed_Conduction Suppressed_Arrhythmia Suppression of Ventricular Arrhythmias Slowed_Conduction->Suppressed_Arrhythmia

Mechanism of action of this compound.

Quantitative Preclinical Data

The following tables summarize key quantitative data from early preclinical studies on this compound.

Table 1: In Vitro Binding Affinity of Tocainide Enantiomers to Cardiac Sodium Channels

EnantiomerIC50 (µM)
R-(-)-tocainide184 ± 8
S-(+)-tocainide546 ± 37
Data from a radioligand binding assay using [3H]batrachotoxinin benzoate in freshly isolated cardiac myocytes.[1]

Table 2: Electrophysiological Effects of Tocainide in Isolated Guinea Pig Heart Preparations [4]

ParameterTissueEffect
Action Potential Duration (APD30 & APD90)Papillary MusclesDecreased (especially at low stimulation rates)
Action Potential Duration (APD30 & APD90)Left AtriaIncreased
Maximum Upstroke Velocity (Vmax)Papillary Muscles & Left AtriaDecreased (use-dependent)
Functional Refractory PeriodPapillary Muscles & Left AtriaIncreased

Table 3: In Vivo Efficacy of Tocainide in a Canine Model of Myocardial Infarction

ParameterTreatment GroupValue
Frequency of Spontaneous Premature Ventricular Complexes (PVCs)Pre-treatment48.4% ± 10.5%
Tocainide (10 mg/kg cumulative IV)8.2% ± 5.0% (p < 0.01)
Data from conscious dogs 48 hours after anterior myocardial infarction.[3]

Table 4: Preclinical Pharmacokinetics of Tocainide

SpeciesRouteDoseKey Findings
RatOral (p.o.) or Intraperitoneal (i.p.)Up to 15 mg/kgComplete absorption. [ ]
RatOral (p.o.)≥ 20 mg/kgNonlinear kinetics of disposition due to saturation of metabolism. [ ]
DogOral (p.o.)600 mg three times dailyReduced mortality in a post-myocardial infarction model.[5]

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.

In Vitro Radioligand Binding Assay

This assay was employed to determine the binding affinity of tocainide's stereoisomers to the cardiac sodium channel.[1][6]

  • Tissue Preparation: Freshly isolated, calcium-tolerant cardiac myocytes were prepared from adult rat hearts by collagenase dispersion.[6]

  • Radioligand: [3H]batrachotoxinin A 20-alpha-benzoate ([3H]BTX-B), a ligand that binds to the sodium channel, was used.[1][6]

  • Assay Conditions:

    • The specific binding of [3H]BTX-B was measured in the presence of a sea anemone toxin (ATX), which enhances the binding of [3H]BTX-B to its receptor site.[6]

    • Myocytes were incubated with a fixed concentration of [3H]BTX-B and varying concentrations of the tocainide enantiomers (R-(-)-tocainide and S-(+)-tocainide).

  • Separation of Bound and Unbound Ligand: The incubation was terminated by rapid filtration through glass fiber filters to separate the myocyte-bound radioligand from the unbound radioligand in the solution.

  • Data Analysis: The radioactivity retained on the filters was quantified using liquid scintillation counting. The concentration of the tocainide enantiomer that inhibited 50% of the specific [3H]BTX-B binding (IC50) was determined by non-linear regression analysis.

Isolated Perfused Heart (Langendorff) Model

This ex vivo model was utilized to assess the electrophysiological effects of tocainide on the whole heart in the absence of systemic neural and hormonal influences.[7][8][9]

cluster_prep Heart Preparation cluster_exp Experimental Protocol cluster_analysis Data Analysis Rabbit_Isolation Isolate Rabbit Heart Aortic_Cannulation Cannulate Aorta Rabbit_Isolation->Aortic_Cannulation Retrograde_Perfusion Initiate Retrograde Perfusion (Langendorff Apparatus) Aortic_Cannulation->Retrograde_Perfusion Stabilization Stabilization Period Retrograde_Perfusion->Stabilization Control_Perfusion Perfuse with Control Solution (e.g., Krebs-Henseleit) Stabilization->Control_Perfusion Baseline_Recording Record Baseline Electrophysiological Parameters Control_Perfusion->Baseline_Recording Drug_Perfusion Perfuse with Increasing Concentrations of Tocainide Baseline_Recording->Drug_Perfusion Pacing_Protocol Apply Pacing Protocol (e.g., constant rate ventricular pacing) Drug_Perfusion->Pacing_Protocol Effect_Recording Record Electrophysiological Changes (e.g., conduction time) Pacing_Protocol->Effect_Recording Compare_Data Compare Electrophysiological Parameters (Baseline vs. Tocainide) Effect_Recording->Compare_Data Dose_Response Generate Dose-Response Curves Compare_Data->Dose_Response

Experimental workflow for the isolated perfused heart (Langendorff) model.
  • Animal Model: Hearts were isolated from rabbits.[1]

  • Perfusion: The isolated heart was mounted on a Langendorff apparatus and retrogradely perfused through the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution). This maintains the viability and contractile function of the heart.

  • Experimental Protocol:

    • After a stabilization period, baseline electrophysiological parameters, such as interventricular conduction time, were measured.[1]

    • The heart was then perfused with solutions containing increasing concentrations of tocainide.

    • During perfusion, the ventricles were paced at a constant rate (e.g., 350 msec cycle length).[1]

  • Data Acquisition and Analysis: The effects of tocainide on conduction time and other electrophysiological parameters were recorded and analyzed to determine its concentration-dependent effects.

In Vivo Canine Model of Myocardial Infarction

This animal model was crucial for evaluating the antiarrhythmic efficacy of tocainide in a setting that mimics the clinical scenario of post-myocardial infarction arrhythmias.[3][5]

cluster_model Model Creation cluster_treatment Treatment and Monitoring cluster_data Data Analysis Dog_Selection Select Conscious Dogs MI_Induction Induce Anterior Myocardial Infarction Dog_Selection->MI_Induction Post_MI_Period Allow for Post-Infarction Recovery (e.g., 48 hours) MI_Induction->Post_MI_Period Baseline_Monitoring Monitor for Spontaneous Ventricular Arrhythmias (Baseline) Post_MI_Period->Baseline_Monitoring Tocainide_Admin Administer Tocainide (e.g., cumulative IV dose) Baseline_Monitoring->Tocainide_Admin Post_Treatment_Monitoring Continue Monitoring for Ventricular Arrhythmias Tocainide_Admin->Post_Treatment_Monitoring Quantify_PVCs Quantify Frequency of Premature Ventricular Complexes (PVCs) Post_Treatment_Monitoring->Quantify_PVCs Compare_Frequencies Compare PVC Frequencies (Baseline vs. Post-Tocainide) Quantify_PVCs->Compare_Frequencies Assess_Efficacy Assess Antiarrhythmic Efficacy Compare_Frequencies->Assess_Efficacy

Experimental workflow for the in vivo canine model of myocardial infarction.
  • Animal Model: Conscious dogs were used.[3]

  • Induction of Myocardial Infarction: An anterior myocardial infarction was surgically induced.

  • Arrhythmia Monitoring:

    • In the early subacute phase (e.g., 48 hours post-infarction), the dogs were monitored for the frequency of spontaneous premature ventricular complexes (PVCs).[3]

    • In a more chronic phase (e.g., 10.8 ± 1.0 days post-infarction), ventricular tachyarrhythmias were induced by programmed electrical stimulation.[3]

  • Drug Administration:

    • For spontaneous arrhythmias, tocainide was administered as a cumulative intravenous dose (e.g., 10 mg/kg).[3]

    • For inducible arrhythmias, a loading dose (e.g., 6 mg/kg IV) followed by a maintenance infusion (e.g., 100 µg/kg/min IV) was used.[3]

  • Efficacy Assessment: The primary endpoint was the reduction in the frequency of spontaneous PVCs or the suppression of inducible ventricular tachyarrhythmias.

Conclusion

The early preclinical research on this compound effectively established its profile as a Class Ib antiarrhythmic agent with a clear mechanism of action centered on the state-dependent blockade of cardiac sodium channels. In vitro studies elucidated its molecular interactions and electrophysiological effects, while in vivo models, particularly the canine model of myocardial infarction, provided crucial evidence of its antiarrhythmic efficacy. These foundational studies, characterized by the rigorous experimental protocols detailed in this guide, were instrumental in the clinical development of tocainide for the management of ventricular arrhythmias.

References

Molecular formula and structure of tocainide hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular formula, structure, and physicochemical properties of tocainide hydrochloride. It includes detailed experimental protocols for its synthesis and analysis, as well as a visualization of its mechanism of action.

Core Data and Properties

This compound is a class Ib antiarrhythmic agent, acting as a sodium channel blocker. Its fundamental properties are summarized below.

Chemical and Physical Properties
PropertyValueReference(s)
Molecular Formula C₁₁H₁₇ClN₂O[1]
Molecular Weight 228.72 g/mol [1]
IUPAC Name 2-amino-N-(2,6-dimethylphenyl)propanamide;hydrochloride
CAS Number 71395-14-7[1]
Appearance White crystalline powder
Melting Point 246-247.5 °C
Solubility Freely soluble in water and ethanol
Spectroscopic Data Summary
TechniqueKey Features
¹H NMR (D₂O) Signals corresponding to aromatic protons, the methine proton, the methyl protons of the propyl group, and the methyl protons on the aromatic ring.
FT-IR (KBr Pellet) Characteristic peaks for N-H stretching (amine and amide), C=O stretching (amide), aromatic C-H stretching, and C-N stretching.

Molecular Structure

The chemical structure of this compound consists of a 2,6-dimethylaniline moiety linked to an aminopropanamide group. The hydrochloride salt form enhances its solubility in aqueous media.

Experimental Protocols

Synthesis of this compound

This protocol describes a common synthetic route to this compound, starting from 2,6-dimethylaniline.

Step 1: Synthesis of α-bromo-2,6-dimethylacetanilide

  • In a reaction vessel equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, add 1.55 mol of 2,6-dimethylaniline and 2.4 L of 85% isopropanol.[2]

  • Control the stirring speed at 130 rpm and heat the solution to 85°C, maintaining this temperature for 30 minutes.[2]

  • Cool the solution to 40°C and slowly add 1.89 mol of 2-bromopropionyl bromide dropwise.[2]

  • After the addition is complete, reflux the reaction mixture for 9 hours.[2]

  • Cool the solution to 3°C and let it stand for 28 hours to allow for crystallization.[2]

  • Filter the resulting solid and wash it with a 90% diethyl ether solution, followed by a sodium bromide solution wash.[2]

  • Dry the solid using a suitable dehydrating agent (e.g., anhydrous sodium sulfate).

  • Recrystallize the crude product from a 95% triethylamine solution to yield purified α-bromo-2,6-dimethylacetanilide.[2]

Step 2: Synthesis of Tocainide

  • To the purified α-bromo-2,6-dimethylacetanilide from the previous step, add an excess of aqueous ammonia.

  • Heat the mixture in a sealed reaction vessel. The nucleophilic substitution of the bromine atom by the amino group from ammonia will occur.

  • After the reaction is complete, cool the mixture and extract the tocainide base with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic extracts with water and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain crude tocainide base.

Step 3: Formation of this compound

  • Dissolve the crude tocainide base in a minimal amount of a suitable solvent, such as isopropanol or ethanol.

  • Slowly add a stoichiometric amount of concentrated hydrochloric acid while stirring.

  • Cool the solution in an ice bath to induce precipitation of this compound.

  • Collect the white crystalline precipitate by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Purification by Recrystallization

  • Dissolve the impure this compound in a minimum amount of hot solvent (e.g., ethanol or a mixture of ethanol and water).[3][4][5]

  • If the solution is colored, a small amount of activated charcoal can be added to decolorize it.

  • Hot filter the solution to remove any insoluble impurities.[3]

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to promote the formation of large, pure crystals.[4]

  • Collect the purified crystals by vacuum filtration and dry them thoroughly.[3]

Analytical Methods

3.2.1. Thin-Layer Chromatography (TLC)

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.[6][7]

  • Sample Preparation: Dissolve a small amount of this compound in methanol.

  • Mobile Phase: A mixture of chloroform and methanol (90:10, v/v). For basic drugs like tocainide, the silica gel plate can be pre-treated by dipping or spraying with 0.1 M potassium hydroxide in methanol and then dried.[7] Another suitable mobile phase is methanol:strong ammonia solution (100:1.5).[8]

  • Development: Develop the plate in a saturated chromatography chamber until the solvent front reaches approximately 1 cm from the top of the plate.

  • Visualization: Visualize the spots under UV light at 254 nm, where UV-absorbing compounds will appear as dark spots against a fluorescent background.[8]

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of this compound with approximately 200-250 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[9][10] Note: For hydrochloride salts, ion exchange with KBr can sometimes occur. Using potassium chloride (KCl) as the matrix can prevent this.[10][11]

    • Transfer the finely ground powder to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.[9]

  • Data Acquisition:

    • Record the spectrum from 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of an empty sample holder or a pure KBr pellet.

  • Expected Characteristic Peaks:

    • ~3400-3200 cm⁻¹: N-H stretching (primary amine and secondary amide)

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching

    • ~2980-2850 cm⁻¹: Aliphatic C-H stretching

    • ~1670-1640 cm⁻¹: C=O stretching (Amide I)

    • ~1550-1520 cm⁻¹: N-H bending (Amide II)

    • ~1470-1450 cm⁻¹: C-H bending (methyl)

    • Aromatic ring vibrations in the 1600-1400 cm⁻¹ region.

3.2.3. Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent, such as deuterium oxide (D₂O).[12][13][14]

  • Data Acquisition: Acquire the ¹H-NMR spectrum on a 400 MHz or higher spectrometer.

  • Expected Chemical Shifts and Assignments (in D₂O):

    • δ ~1.5 ppm (d, 3H): Methyl protons (-CH(NH₂)CH₃ )

    • δ ~2.2 ppm (s, 6H): Methyl protons on the aromatic ring (Ar-CH₃ )

    • δ ~4.0 ppm (q, 1H): Methine proton (-CH (NH₂)CH₃)

    • δ ~7.1-7.2 ppm (m, 3H): Aromatic protons (Ar-H )

Mandatory Visualizations

Synthetic Workflow of this compound

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Formation 2_6_DMA 2,6-Dimethylaniline Reaction1 Acylation 2_6_DMA->Reaction1 2_BPB 2-Bromopropionyl bromide 2_BPB->Reaction1 Intermediate α-bromo-2,6-dimethyl- acetanilide Reaction1->Intermediate Reaction2 Amination Intermediate->Reaction2 Aqueous Ammonia Tocainide_Base Tocainide Base Reaction2->Tocainide_Base Reaction3 Salt Formation Tocainide_Base->Reaction3 HCl Final_Product Tocainide Hydrochloride Reaction3->Final_Product

Caption: Synthetic pathway of this compound.

Mechanism of Action: Sodium Channel Blockade

Mechanism_of_Action cluster_membrane Cardiac Myocyte Membrane Na_Channel Voltage-Gated Sodium Channel Intracellular Intracellular Space Depolarization Rapid Depolarization (Action Potential Phase 0) Na_Channel->Depolarization Stabilization Membrane Stabilization (Reduced Excitability) Na_Channel->Stabilization Extracellular Extracellular Space Tocainide Tocainide HCl Tocainide->Na_Channel Blocks Na_Influx Na+ Influx Na_Influx->Na_Channel Arrhythmia Ventricular Arrhythmias Depolarization->Arrhythmia Stabilization->Arrhythmia Suppresses

References

An In-Depth Technical Guide to Class IB Antiarrhythmic Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Class IB antiarrhythmic drugs are a subgroup of Vaughan Williams Class I agents characterized by their rapid association with and dissociation from the voltage-gated sodium channels. This kinetic profile results in a modest and rate-dependent blockade of the fast inward sodium current (INa), with a particular affinity for channels in the inactivated state. Consequently, these agents are most effective in tissues that are frequently depolarized, such as during tachyarrhythmias, or in tissues with a prolonged action potential, like ischemic myocardium. This technical guide provides a comprehensive overview of the core characteristics of Class IB antiarrhythmic drugs, including their mechanism of action, pharmacokinetics, and the experimental methodologies used to characterize them.

Core Mechanism of Action: State-Dependent Sodium Channel Blockade

The primary molecular target of Class IB antiarrhythmic drugs is the voltage-gated sodium channel Nav1.5, which is responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential.[1][2] Unlike other Class I agents, Class IB drugs exhibit a "fast" kinetic profile, meaning they quickly bind to and unbind from the sodium channel.[1]

A key feature of Class IB agents is their preferential binding to the inactivated state of the sodium channel.[2][3] This state-dependent binding has significant clinical implications. In healthy cardiac tissue at normal heart rates, sodium channels spend a relatively short time in the inactivated state, limiting the effect of these drugs. However, in ischemic tissue, the resting membrane potential is more depolarized, which increases the proportion of sodium channels in the inactivated state, thereby enhancing the blocking effect of Class IB drugs.[3] This targeted action on diseased tissue minimizes effects on normal cardiac conduction.

Furthermore, Class IB agents can shorten the action potential duration (APD) by blocking the late component of the sodium current (INa-L).[1] Under pathological conditions, an enhanced late sodium current can prolong the APD, leading to early afterdepolarizations and arrhythmias. By inhibiting this late current, Class IB drugs help to restore a more normal action potential profile.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the principal Class IB antiarrhythmic drugs: lidocaine, mexiletine, and phenytoin.

Table 1: Pharmacokinetic Parameters
ParameterLidocaineMexiletinePhenytoin
Bioavailability (Oral) 35%[4]~90%[5]50-70%[6]
Half-life (t1/2) 1.5 - 2 hours[4][7]10 - 12 hours[5][8]16 - 24 hours (dose-dependent)[6][9]
Protein Binding 60% - 80%[4]~70%[5]~90%[9][10]
Volume of Distribution (Vd) 0.7 - 1.5 L/kg[7]5 - 9 L/kg[5]0.65 L/kg[9]
Metabolism Primarily hepatic via CYP1A2 and CYP3A4[4][11]Primarily hepatic via CYP2D6 and CYP1A2[5]Primarily hepatic[9][12]
Table 2: Sodium Channel Blockade Affinity
DrugIC50 / KdChannel State PreferenceReference
Lidocaine Kd ~10 µM (inactivated state)Inactivated[1]
Kd >300 µM (resting state)[1]
Mexiletine IC50 for late INa: 17.6 ± 1.9 µmol/LInactivated[13]
Phenytoin Kd ~7 µM (inactivated channels)Inactivated[14]
IC50 ~72.6 µM[15]

Signaling Pathways and Cellular Consequences

The primary signaling event is the direct physical blockade of the Nav1.5 channel. The downstream consequences are primarily bioelectric and ionic in nature, rather than involving complex intracellular signaling cascades.

G cluster_drug_action Drug Action cluster_cellular_effects Cellular Electrophysiological Effects cluster_ionic_consequences Ionic Consequences cluster_clinical_outcome Therapeutic Outcome ClassIB Class IB Antiarrhythmic (Lidocaine, Mexiletine) Nav15 Voltage-Gated Sodium Channel (Nav1.5 - Inactivated State) ClassIB->Nav15 Binds to and blocks LateINa Reduced Late Sodium Current (INa-L) Nav15->LateINa Phase0 Slightly Decreased Phase 0 Upstroke Nav15->Phase0 APD Shortened Action Potential Duration (APD) LateINa->APD NaOverload Reduced Intracellular Na+ Overload LateINa->NaOverload EADs Suppression of Early Afterdepolarizations (EADs) APD->EADs CaOverload Reduced Intracellular Ca2+ Overload (via Na+/Ca2+ Exchanger) NaOverload->CaOverload CaOverload->EADs Arrhythmia Suppression of Ventricular Arrhythmias EADs->Arrhythmia

Figure 1: Signaling pathway of Class IB antiarrhythmic drugs.

Experimental Protocols

The characterization of Class IB antiarrhythmic drugs relies on a variety of specialized experimental techniques.

Whole-Cell Patch Clamp Electrophysiology

This is the gold-standard technique for studying the effects of drugs on ion channels in isolated cardiomyocytes or cell lines expressing the channel of interest.

Objective: To measure the effect of a Class IB drug on the kinetics and amplitude of the sodium current.

Methodology:

  • Cell Preparation: Isolate cardiomyocytes from animal models (e.g., rabbit, guinea pig) or use a stable cell line (e.g., HEK293) expressing the human Nav1.5 channel.

  • Pipette Preparation: Fabricate borosilicate glass micropipettes with a resistance of 1-3 MΩ when filled with intracellular solution.

  • Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, allowing electrical access to the entire cell.

  • Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -120 mV) where most sodium channels are in the resting state.

  • Data Acquisition: Apply a series of voltage steps to elicit sodium currents and record the resulting current flow. To study use-dependence, a train of depolarizing pulses is applied.

  • Drug Application: Perfuse the cell with an external solution containing the Class IB drug at various concentrations.

  • Analysis: Measure changes in peak current amplitude, inactivation kinetics, and recovery from inactivation to determine parameters like IC50 and the drug's affinity for different channel states.

G cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Data Analysis A Isolate Cardiomyocytes or Culture Cell Line B Prepare Intra- and Extra-cellular Solutions C Pull and Fire-Polish Glass Micropipette D Mount Cell in Recording Chamber C->D E Approach Cell and Form Giga-seal D->E F Rupture Membrane for Whole-Cell Configuration E->F G Apply Voltage-Clamp Protocol (e.g., step-pulses) F->G H Record Baseline Sodium Currents G->H I Perfuse with Class IB Drug Solution H->I J Re-apply Voltage-Clamp Protocol I->J K Record Drug-Affected Sodium Currents J->K L Measure Peak Current, Inactivation Kinetics K->L M Calculate IC50 and State-Dependence L->M

Figure 2: Experimental workflow for whole-cell patch clamp.
In Vivo Electrophysiology Study

This technique is used to assess the antiarrhythmic efficacy of a drug in a whole-animal model.

Objective: To determine if a Class IB drug can prevent the induction of ventricular tachycardia (VT) in an animal model.

Methodology:

  • Animal Model: Use an appropriate animal model, often one with a predisposition to arrhythmias, such as a post-myocardial infarction model.

  • Anesthesia and Catheterization: Anesthetize the animal and insert a catheter with multiple electrodes into the heart, typically via the jugular vein or carotid artery, to record intracardiac electrograms.

  • Baseline Measurements: Record baseline cardiac electrical activity, including heart rate and conduction intervals.

  • Programmed Electrical Stimulation (PES): Deliver a series of precisely timed electrical stimuli to the ventricle to attempt to induce VT.

  • Drug Administration: Administer the Class IB drug, usually intravenously.

  • Post-Drug PES: After a sufficient time for the drug to take effect, repeat the PES protocol.

  • Analysis: Compare the inducibility of VT before and after drug administration. A successful drug will prevent or terminate the induced arrhythmia.

G cluster_setup Setup cluster_baseline Baseline Assessment cluster_intervention Intervention cluster_post_drug Post-Drug Assessment A Anesthetize Animal Model B Insert Electrode Catheter into Heart A->B C Record Baseline Intracardiac Electrograms B->C D Perform Programmed Electrical Stimulation (PES) C->D E Assess Baseline VT Inducibility D->E F Administer Class IB Drug (e.g., IV infusion) E->F G Repeat PES Protocol F->G H Assess Post-Drug VT Inducibility G->H

Figure 3: Workflow for an in vivo electrophysiology study.

Conclusion

Class IB antiarrhythmic drugs represent a targeted therapeutic approach, leveraging their unique state-dependent and fast kinetic properties to preferentially act on diseased cardiac tissue. Their ability to shorten the action potential duration by blocking the late sodium current provides an additional antiarrhythmic mechanism. A thorough understanding of their quantitative pharmacology and the experimental methods used to characterize them is essential for the development of novel and safer antiarrhythmic therapies. This guide provides a foundational resource for professionals engaged in the research and development of cardiovascular therapeutics.

References

Tocainide Hydrochloride: A Technical Profile of its Pharmacology and Toxicology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tocainide hydrochloride is a Class Ib antiarrhythmic agent, an orally active analogue of lidocaine, historically used for the treatment of life-threatening ventricular arrhythmias.[1] Its mechanism of action is centered on the blockade of voltage-gated sodium channels, which leads to the stabilization of myocardial cell membranes. Despite its efficacy, the clinical use of tocainide has been largely discontinued due to a significant profile of adverse effects, including potentially fatal toxicities.[1] This document provides an in-depth technical overview of the pharmacological and toxicological properties of this compound, presenting quantitative data, experimental methodologies, and visual representations of its molecular interactions and experimental workflows.

Pharmacology

Mechanism of Action

Tocainide exerts its antiarrhythmic effect by blocking voltage-gated sodium channels, specifically the Nav1.5 channel subtype prevalent in cardiac tissue.[2][3] As a Class Ib agent, it preferentially binds to sodium channels in the open or inactivated states, a characteristic that makes its action more pronounced in tissues that are frequently depolarizing, such as in tachyarrhythmias or ischemic conditions.[4][5]

The binding of tocainide to the sodium channel inhibits the influx of sodium ions during phase 0 of the cardiac action potential. This leads to a decrease in the rate and magnitude of depolarization, a reduction in the excitability of myocardial cells, and a slowing of conduction velocity.[4] Tocainide has minimal effects on the duration of the action potential.[4]

The interaction with the sodium channel is stereospecific, with the R-(-)-enantiomer being more potent in prolonging conduction time and having a higher affinity for the channel than the S-(+)-enantiomer. The binding site for tocainide and other local anesthetic-type drugs is believed to be located within the ion-conducting pore of the channel, in the sixth transmembrane segment of domain IV.[6]

cluster_membrane Cardiomyocyte Membrane cluster_effect Electrophysiological Effect NaChannel_closed Nav1.5 Channel (Resting State) NaChannel_open Nav1.5 Channel (Open State) NaChannel_closed->NaChannel_open Depolarization NaChannel_inactive Nav1.5 Channel (Inactive State) NaChannel_open->NaChannel_inactive Inactivation NaChannel_inactive->NaChannel_closed Repolarization ActionPotential Decreased slope of Phase 0 (Reduced Na+ influx) Stabilized membrane excitability Tocainide Tocainide Tocainide->NaChannel_inactive Preferential Binding & Blockade

Figure 1: Mechanism of action of Tocainide on Nav1.5 channels.
Pharmacodynamics

The primary pharmacodynamic effect of tocainide is the suppression of ventricular arrhythmias. It has minimal impact on electrocardiogram (ECG) intervals, such as the QTc interval, at therapeutic concentrations.[7] The antiarrhythmic effects are dose-dependent and correlate with plasma concentrations.

Pharmacokinetics

Tocainide is well-absorbed orally with high bioavailability and is eliminated through both renal and hepatic pathways.

Table 1: Pharmacokinetic Parameters of this compound

ParameterValueSpeciesNotes
Absorption
Bioavailability~100%HumanUnaffected by food[2]
Distribution
Protein Binding~10%Human[2]
Metabolism
Primary PathwayGlucuronidationHuman[8]
MetabolitesInactiveHumanNo active metabolites found[2]
Elimination
Half-life (t½)~15 hoursHumanCan be prolonged up to 35 hours in severe renal impairment[2]
19.1 ± 6.8 hoursHuman (post-MI)[7]
13.5 ± 2 hoursHuman[9]
Excretion30-50% unchangedHumanIn urine[10]

Toxicology

Tocainide has a narrow therapeutic index and a significant potential for toxicity, which ultimately led to its withdrawal from the market for most indications.

Acute Toxicity

Table 2: Acute Toxicity of Tocainide

SpeciesRouteLD50
MouseOral~800 mg/kg
RatOral~1000 mg/kg
Guinea PigOral~230 mg/kg

Data sourced from DrugBank.

Adverse Effects

Tocainide is associated with a wide range of adverse effects, some of which are life-threatening.

Table 3: Adverse Effects of this compound

SystemCommon Adverse EffectsSevere/Potentially Fatal Adverse Effects
Central Nervous System Dizziness, tremor, paresthesia, lightheadedness, confusionSeizures
Gastrointestinal Nausea, vomiting, anorexia
Hematological Neutropenia, agranulocytosis, thrombocytopenia, aplastic anemia
Pulmonary Interstitial pneumonitis, pulmonary fibrosis
Dermatological RashStevens-Johnson syndrome, exfoliative dermatitis
Hepatic Liver disorders
Cardiovascular Proarrhythmia, aggravation of heart failure

Data compiled from multiple sources, including MIMS and DrugBank.[2][10]

Genotoxicity and Carcinogenicity

There is limited publicly available information on the genotoxicity and carcinogenicity of tocainide. Standard testing protocols for pharmaceuticals include a battery of in vitro and in vivo genotoxicity assays and, for drugs intended for chronic use, long-term carcinogenicity studies in rodents.[11] One source indicates a low probability of carcinogenicity based on predictive models.[2]

Experimental Protocols

Detailed, step-by-step experimental protocols for tocainide are not fully available in the public domain. The following sections describe the methodologies for key experiments as inferred from published literature.

Determination of Tocainide Concentration in Biological Samples

Method: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation:

    • Alkalinize 1 mL of plasma or serum.

    • Perform a liquid-liquid extraction with an organic solvent such as chloroform or ethyl acetate.[4]

    • An internal standard (e.g., orphenadrine or N-(2,6-dimethylphenyl)-2-amino-butanimide) is added for quantification.[4]

  • Chromatographic Separation:

    • GC: An OV-17 bonded fused silica column is used with flame ionization detection.[4]

    • HPLC: A mixed-phase column with a mobile phase of potassium phosphate buffer and acetonitrile is used, with UV detection at 210 nm. Ion-pairing reagents like heptane sulfonic acid may be required for metabolite separation.

  • Quantification: A standard curve is generated to determine the concentration of tocainide in the sample.

In Vitro Assessment of Sodium Channel Blockade

Method: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Line: A mammalian cell line (e.g., HEK293) stably expressing the human Nav1.5 channel is typically used.

  • Solutions:

    • Bath Solution (extracellular): Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, HEPES, glucose).

    • Pipette Solution (intracellular): Contains a high concentration of KCl, MgCl2, HEPES, EGTA, and ATP.

  • Voltage-Clamp Protocol:

    • Cells are held at a negative holding potential (e.g., -80 mV).

    • Depolarizing voltage steps are applied to elicit sodium currents.

    • The effect of tocainide is assessed by perfusing the cells with a bath solution containing the drug at various concentrations.

    • The reduction in the peak sodium current is measured to determine the inhibitory concentration (IC50).

  • Note: This is a generalized protocol. Specific voltage steps and timings would be optimized for studying the state-dependent block by tocainide.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture Culture Nav1.5-expressing cell line (e.g., HEK293) Patch Establish whole-cell patch-clamp configuration CellCulture->Patch RecordControl Record baseline Nav1.5 currents (Control) Patch->RecordControl ApplyDrug Perfuse with Tocainide solution RecordControl->ApplyDrug RecordDrug Record Nav1.5 currents in presence of Tocainide ApplyDrug->RecordDrug Measure Measure peak current amplitude RecordDrug->Measure Analyze Calculate % inhibition and determine IC50 Measure->Analyze

Figure 2: Generalized workflow for in vitro patch-clamp analysis.
In Vivo Toxicology Studies

Method: Repeated-Dose Toxicity Study in Rodent and Non-Rodent Species

  • Species: Typically, one rodent (e.g., rat) and one non-rodent (e.g., dog or non-human primate) species are used.[7]

  • Dosing: The drug is administered daily for a specified duration (e.g., 28 or 90 days) at multiple dose levels.

  • Observations: Animals are monitored for clinical signs of toxicity, changes in body weight, and food consumption.

  • Analysis: At the end of the study, blood is collected for hematology and clinical chemistry analysis. A full necropsy is performed, and organs are weighed and examined histopathologically.

  • Endpoints: The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) are determined.[10][12]

Conclusion

This compound is a potent blocker of cardiac sodium channels with demonstrated efficacy in treating ventricular arrhythmias. Its pharmacokinetic profile is characterized by excellent oral bioavailability and a relatively long half-life. However, its clinical utility is severely limited by a high incidence of adverse effects, including severe hematological and pulmonary toxicities. The data presented in this guide underscore the importance of a thorough toxicological evaluation in drug development and provide a comprehensive overview of the pharmacological and toxicological properties of tocainide for research and drug development professionals.

References

Tocainide's Modulation of the Cardiac Action Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tocainide, a primary amine analog of lidocaine, is a Class Ib antiarrhythmic agent utilized in the management of ventricular arrhythmias.[1][2] Its therapeutic efficacy is rooted in its specific interactions with voltage-gated sodium channels, which play a critical role in the initiation and propagation of the cardiac action potential. This technical guide provides an in-depth analysis of the electrophysiological effects of tocainide on the heart, with a focus on its impact on the cardiac action potential. We will delve into its mechanism of action, present quantitative data on its effects on key action potential parameters, and provide detailed experimental protocols for its investigation.

Mechanism of Action: State-Dependent Sodium Channel Blockade

Tocainide exerts its antiarrhythmic effects by blocking the fast voltage-gated sodium channels (Nav1.5) in the cardiac cell membrane.[1][3] This blockade is not uniform across the cardiac cycle but is "use-dependent" or "state-dependent," meaning tocainide has a higher affinity for sodium channels in the open and inactivated states compared to the resting state.[1][3] This preferential binding to channels that are frequently activated, as is the case in tachyarrhythmias, makes tocainide particularly effective in suppressing rapid, abnormal heart rhythms.

The binding of tocainide to the sodium channel reduces the influx of sodium ions during Phase 0 of the cardiac action potential.[1][2] This leads to a decrease in the maximum rate of depolarization (Vmax) and a slowing of conduction velocity, especially at higher heart rates.[1][4] A key characteristic of Class Ib agents like tocainide is their rapid association and dissociation kinetics with the sodium channel. This results in a minimal effect on the action potential duration (APD) or even a slight shortening, and a corresponding minimal effect on the effective refractory period (ERP) at normal heart rates.[1][4]

Furthermore, tocainide has been shown to preferentially act on ischemic or damaged myocardial tissue, where the resting membrane potential is often more depolarized, leading to a greater proportion of sodium channels in the inactivated state.[1][3] This targeted action helps to suppress arrhythmias originating from these compromised regions without significantly affecting normal cardiac tissue. Tocainide also exhibits an inhibitory effect on the late sodium current (INa-L), which can be pathologically enhanced in certain cardiac conditions and contribute to arrhythmogenesis.

Tocainide_Mechanism cluster_states Sodium Channel States Na_Channel Voltage-Gated Sodium Channel (Nav1.5) Decreased Na+ Influx Decreased Na+ Influx Na_Channel->Decreased Na+ Influx Effect Resting Resting Open Open Resting->Open Depolarization Inactivated Inactivated Open->Inactivated Inactivation Inactivated->Resting Repolarization Tocainide Tocainide Tocainide->Open High Affinity Block Tocainide->Inactivated Highest Affinity Block Decreased Vmax Decreased Vmax Decreased Na+ Influx->Decreased Vmax Leads to Slowed Conduction Slowed Conduction Decreased Vmax->Slowed Conduction Results in Antiarrhythmic Effect Antiarrhythmic Effect Slowed Conduction->Antiarrhythmic Effect

Caption: State-dependent blockade of sodium channels by tocainide.

Quantitative Effects on Cardiac Action Potential Parameters

The following tables summarize the quantitative effects of tocainide on key cardiac action potential parameters, compiled from various studies. It is important to note that experimental conditions such as tissue type, species, and stimulation frequency can influence the observed effects.

Table 1: Concentration-Dependent Effects of Tocainide on Vmax and Action Potential Duration (APD) in Guinea Pig Papillary Muscle

Tocainide Concentration (µmol/L)Stimulation Frequency (Hz)% Decrease in Vmax (Mean ± SD)Change in APD50Change in APD90Reference
43.7115 ± 5ShortenedShortened[5]
87.5125 ± 7ShortenedShortened[5]
174.9140 ± 9ShortenedShortened[5]
437 (R-enantiomer)144--[6]
437 (S-enantiomer)126--[6]

Table 2: Use-Dependent Block of Vmax by Tocainide in Guinea Pig Papillary Muscle

Tocainide Concentration (µmol/L)Stimulation Frequency (Hz)% Decrease in VmaxReference
87.50.25Minimal[5]
87.51Significant[5]
87.55Further decrease[5]

Table 3: Effects of Tocainide on Effective Refractory Period (ERP)

SpeciesTissueTocainide ConcentrationChange in ERPReference
Guinea PigPapillary Muscle43.7 - 174.9 µmol/LMinimal to slight increase[1]

Experimental Protocols

Whole-Cell Voltage-Clamp for Assessing Sodium Channel Blockade

This protocol is designed to measure the effects of tocainide on the fast sodium current (INa) in isolated cardiomyocytes or cell lines expressing Nav1.5 channels.

Methodology:

  • Cell Preparation: Isolate ventricular myocytes from a suitable animal model (e.g., guinea pig, rabbit) or use a stable cell line (e.g., HEK293) expressing human Nav1.5.

  • Electrophysiological Recording:

    • Use a patch-clamp amplifier and data acquisition system.

    • Pull borosilicate glass pipettes to a resistance of 1-3 MΩ when filled with internal solution.

    • Internal Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, 5 MgATP; pH adjusted to 7.2 with CsOH.

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Establish a whole-cell recording configuration.

  • Voltage Protocol for Tonic and Use-Dependent Block:

    • Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure full channel availability.

    • To assess tonic block, apply a single depolarizing pulse to -20 mV for 20-50 ms.

    • To assess use-dependent block, apply a train of depolarizing pulses (e.g., 20 pulses at 1-5 Hz) to -20 mV.

  • Drug Application:

    • After obtaining a stable baseline recording, perfuse the cell with the external solution containing the desired concentration of tocainide.

    • Allow sufficient time for the drug effect to reach a steady state.

  • Data Analysis:

    • Measure the peak inward sodium current amplitude before and after drug application.

    • Calculate the percentage of block for both tonic and use-dependent conditions.

    • Construct concentration-response curves to determine the IC50 value.

Patch_Clamp_Workflow Start Start Cell_Preparation Isolate Cardiomyocytes or Prepare Nav1.5 Expressing Cells Start->Cell_Preparation Pipette_Preparation Pull and Fill Patch Pipette Cell_Preparation->Pipette_Preparation Establish_Seal Form Giga-ohm Seal Pipette_Preparation->Establish_Seal Whole_Cell Establish Whole-Cell Configuration Establish_Seal->Whole_Cell Baseline_Recording Record Baseline Sodium Current (Tonic and Use-Dependent Protocols) Whole_Cell->Baseline_Recording Drug_Application Perfuse with Tocainide Solution Baseline_Recording->Drug_Application Steady_State_Recording Record Sodium Current at Steady State Drug_Application->Steady_State_Recording Data_Analysis Analyze Current Amplitude Calculate % Block and IC50 Steady_State_Recording->Data_Analysis End End Data_Analysis->End

Caption: Workflow for whole-cell patch-clamp experiments.
Microelectrode Recording of Cardiac Action Potentials

This protocol is used to measure the effects of tocainide on the action potential waveform in intact cardiac tissue preparations.

Methodology:

  • Tissue Preparation:

    • Isolate a suitable cardiac tissue, such as a guinea pig papillary muscle or a canine Purkinje fiber.

    • Mount the tissue in a temperature-controlled organ bath superfused with oxygenated Tyrode's solution.

  • Electrophysiological Recording:

    • Use a high-input impedance amplifier and a data acquisition system.

    • Pull glass microelectrodes to a tip resistance of 10-30 MΩ when filled with 3 M KCl.

    • Carefully impale a cardiomyocyte with the microelectrode to record the transmembrane potential.

  • Stimulation Protocol:

    • Stimulate the tissue at a fixed frequency (e.g., 1 Hz) using bipolar platinum electrodes.

    • To measure the effective refractory period (ERP), introduce a premature stimulus (S2) at progressively shorter coupling intervals after a train of basic stimuli (S1). The ERP is the longest S1-S2 interval that fails to elicit a propagated action potential.

  • Drug Application:

    • After obtaining stable baseline action potential recordings, switch the superfusion to Tyrode's solution containing the desired concentration of tocainide.

    • Allow for an equilibration period for the drug to exert its effect.

  • Data Analysis:

    • Measure key action potential parameters before and after drug application, including:

      • Maximum rate of depolarization (Vmax)

      • Action potential amplitude (APA)

      • Resting membrane potential (RMP)

      • Action potential duration at 50% and 90% repolarization (APD50 and APD90)

      • Effective refractory period (ERP)

Microelectrode_Workflow Start Start Tissue_Preparation Isolate and Mount Cardiac Tissue Start->Tissue_Preparation Electrode_Preparation Pull and Fill Microelectrode Tissue_Preparation->Electrode_Preparation Impalement Impale Cardiomyocyte Electrode_Preparation->Impalement Baseline_Recording Record Baseline Action Potentials (Pacing and ERP Measurement) Impalement->Baseline_Recording Drug_Application Superfuse with Tocainide Solution Baseline_Recording->Drug_Application Steady_State_Recording Record Action Potentials at Steady State Drug_Application->Steady_State_Recording Data_Analysis Analyze AP Parameters (Vmax, APD, ERP) Steady_State_Recording->Data_Analysis End End Data_Analysis->End

Caption: Workflow for microelectrode action potential recordings.

Conclusion

Tocainide's role in modulating the cardiac action potential is primarily defined by its use-dependent blockade of fast sodium channels. This action leads to a reduction in Vmax and a slowing of conduction, particularly at high heart rates, while having minimal effect on or shortening the action potential duration. These electrophysiological properties underpin its efficacy in the treatment of ventricular arrhythmias. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of tocainide and other sodium channel blocking antiarrhythmic agents. A thorough understanding of these mechanisms and methodologies is crucial for the development of safer and more effective antiarrhythmic therapies.

References

Methodological & Application

Application Notes and Protocols for Animal Models of Ventricular Arrhythmia in Drug Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of commonly used animal models for inducing ventricular arrhythmias (VA) for the purpose of screening and evaluating the efficacy of antiarrhythmic drugs. Detailed protocols for ischemia-induced, and chemically-induced arrhythmia models are provided, along with data presentation in structured tables and visualizations of relevant signaling pathways and experimental workflows.

Introduction to Animal Models of Ventricular Arrhythmia

Ventricular arrhythmias, including ventricular tachycardia (VT) and ventricular fibrillation (VF), are major causes of sudden cardiac death.[1] Animal models are indispensable tools for understanding the pathophysiology of these arrhythmias and for the preclinical evaluation of novel antiarrhythmic therapies.[1][2] The ideal animal model should recapitulate key aspects of human cardiac electrophysiology and the specific arrhythmia being studied.[1] Common species used in arrhythmia research include mice, rats, rabbits, and dogs, each with distinct advantages and disadvantages related to their cardiac physiology, cost, and amenability to genetic modification.[2]

The choice of model depends on the specific research question. Ischemia-reperfusion models are highly relevant for studying arrhythmias associated with myocardial infarction, a common clinical scenario.[3] Pharmacologically induced arrhythmia models offer a rapid and reproducible method for screening compounds. Genetically modified animals, particularly mice, are invaluable for investigating the role of specific genes and signaling pathways in arrhythmogenesis.[4]

Ischemia-Induced Ventricular Arrhythmia Models

Myocardial ischemia and subsequent reperfusion create a substrate for reentrant ventricular arrhythmias, making these models highly clinically relevant.[5][3]

Left Anterior Descending (LAD) Coronary Artery Ligation in Rats

This model simulates myocardial infarction, a common cause of ventricular arrhythmias in humans.[6][7]

Experimental Workflow: LAD Ligation in Rats

LAD_Ligation_Workflow cluster_pre_op Pre-Operative cluster_surgery Surgical Procedure cluster_post_op Post-Operative & Analysis pre_op_care Animal Preparation (Fasting, Antibiotics) anesthesia Anesthesia Induction (e.g., Ketamine/Xylazine) pre_op_care->anesthesia intubation Intubation & Mechanical Ventilation anesthesia->intubation thoracotomy Thoracotomy (e.g., left 4th intercostal space) intubation->thoracotomy pericardiotomy Pericardiotomy thoracotomy->pericardiotomy lad_ligation LAD Ligation with Suture pericardiotomy->lad_ligation chest_closure Chest Closure lad_ligation->chest_closure recovery Recovery & Analgesia chest_closure->recovery arrhythmia_monitoring Arrhythmia Monitoring (ECG, Telemetry) recovery->arrhythmia_monitoring drug_screening Drug Administration arrhythmia_monitoring->drug_screening data_analysis Data Analysis drug_screening->data_analysis

Caption: Workflow for LAD Ligation in Rats.

Protocol: LAD Ligation in Rats for Induction of Ventricular Arrhythmia [6][7][8][9][10]

  • Animal Preparation:

    • Use male Sprague-Dawley rats (300-350 g).

    • Fast the animals overnight with free access to water.

    • Administer a pre-operative antibiotic (e.g., oxytetracycline, 30 mg/kg, oral gavage) the afternoon before surgery.[8]

    • Administer pre-operative analgesia and antiarrhythmics as per institutional guidelines (e.g., buprenorphine, lignocaine 12mg/kg s/c).[8]

  • Anesthesia and Ventilation:

    • Anesthetize the rat with an appropriate anesthetic regimen (e.g., ketamine 100 mg/kg and xylazine 5 mg/kg, intraperitoneally or pentobarbital 50 mg/kg, intraperitoneally).[10]

    • Place the anesthetized rat in a supine position on a heating pad to maintain body temperature at 37°C.

    • Intubate the trachea with a 16-gauge catheter and connect to a rodent ventilator.

    • Maintain anesthesia with isoflurane (1-2%) in oxygen.

  • Surgical Procedure:

    • Shave and disinfect the surgical area on the left side of the chest.

    • Perform a left-sided thoracotomy by making an incision through the skin and muscle layers and cutting the fourth or fifth intercostal muscles to expose the heart.[6]

    • Carefully open the pericardium to visualize the left anterior descending (LAD) coronary artery. The LAD is typically found 1-2 mm below the junction of the pulmonary conus and the left atrial appendage.[6]

    • Pass a 5-0 or 6-0 silk suture under the LAD.

    • Tie a secure ligature around the LAD. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the anterior wall of the left ventricle.

    • Return the heart to its anatomical position within the chest cavity.

    • Close the chest wall in layers using appropriate sutures.

  • Post-Operative Care and Arrhythmia Monitoring:

    • Gradually wean the animal off the ventilator once spontaneous breathing is restored.

    • Administer post-operative analgesia (e.g., buprenorphine, 0.03 mg/kg, s/c) for pain management.[8]

    • Monitor the animal closely during the recovery period.

    • Ventricular arrhythmias typically occur within the first 24-48 hours post-ligation. Monitor with continuous electrocardiogram (ECG) recording or telemetry.

Ischemia-Reperfusion Injury in Canines

The canine model of ischemia-induced VT is well-established and offers a heart size and His-Purkinje system distribution more comparable to humans than rodents.[3]

Protocol: Ischemia-Reperfusion Induced Ventricular Tachycardia in Canines [5][3][11][12]

  • Animal Preparation:

    • Use adult mongrel dogs of either sex.

    • Fast the animals overnight with free access to water.

    • Administer pre-operative antibiotics and analgesia as per institutional guidelines.

  • Anesthesia and Monitoring:

    • Anesthetize the dog with an appropriate anesthetic (e.g., propofol induction followed by isoflurane maintenance).

    • Intubate and mechanically ventilate the animal.

    • Establish intravenous access for drug and fluid administration.

    • Monitor vital signs including ECG, blood pressure, and body temperature.

  • Surgical Procedure:

    • Perform a left thoracotomy to expose the heart.

    • Open the pericardium and create a cradle to support the heart.

    • Implant a pacing lead in the right ventricle.[3]

    • Isolate the left anterior descending (LAD) coronary artery.

    • Occlude the LAD in two locations for a period of two hours using snares or clamps.[3]

    • After the ischemic period, release the occlusion to allow for reperfusion.

  • Arrhythmia Induction and Drug Screening:

    • A terminal study is typically conducted 4-7 days after the initial surgery.[3]

    • Induce ventricular tachycardia using programmed electrical stimulation (PES) or burst pacing through the implanted right ventricular lead.[3]

    • Once sustained VT is induced, administer the test antiarrhythmic drug intravenously.

    • Monitor for termination of the arrhythmia or changes in the VT cycle length.

    • If the arrhythmia persists, it can be terminated by antitachycardia pacing or a defibrillatory shock.[3]

    • Multiple episodes of VT can be induced to test different drugs or doses.[3]

Pharmacologically-Induced Ventricular Arrhythmia Models

Chemical induction of ventricular arrhythmias provides a rapid and reproducible method for high-throughput drug screening.

Barium Chloride-Induced Arrhythmia in Mice

Barium chloride is known to induce ventricular arrhythmias such as bigeminy, VT, and VF.

Protocol: Barium Chloride-Induced Arrhythmia in Mice

  • Animal Preparation:

    • Use adult mice of either sex.

    • Anesthetize the mouse (e.g., with urethane or a combination of ketamine and xylazine).

    • Place the mouse on a heating pad to maintain body temperature.

    • Attach ECG electrodes to the limbs for continuous monitoring.

  • Arrhythmia Induction:

    • Administer a solution of barium chloride intraperitoneally.

    • Continuously record the ECG to observe the onset of arrhythmias, which typically include ventricular bigeminy, ventricular tachycardia, and ventricular fibrillation.

  • Drug Screening:

    • For prophylactic screening, administer the test drug prior to the injection of barium chloride.

    • For therapeutic screening, administer the test drug after the onset of stable arrhythmias.

    • Monitor the ECG for the suppression or termination of arrhythmias.

Data Presentation

Quantitative data from drug screening studies should be summarized in a clear and concise manner to allow for easy comparison of different compounds and dosages.

Table 1: Electrophysiological Parameters in Animal Models of Ventricular Arrhythmia for Drug Screening

Animal ModelArrhythmia Induction MethodDrugDoseEffect on ArrhythmiaKey Electrophysiological FindingsReference
Canine2-stage coronary ligationKRN239130 µg/kg, i.v.Inhibition of arrhythmia at 48 hr-[12]
CanineIschemia-reperfusionAmiodarone-Drug of choice for acute VT refractory to cardioversionProlongs action potential duration[13]
CanineIschemia-reperfusionLidocaine-Can terminate VT but may increase mortality peri-infarctionIncreases electrical stimulation threshold of the ventricle[13]
CanineIschemia-reperfusionProcainamide-Used for VT refractory to defibrillation and epinephrineIncreases refractory periods of atria and ventricles[13]
Human-Sotalol-Reduced risk of death or ICD shockPotassium channel blocker, prolongs action potential[14]
Human-Dofetilide-Equally effective as sotalol in preventing recurrent VTSelective blocker of the rapid delayed rectifier potassium current (IKr)[14]
RatIschemia-reperfusionApple Pectin-Ameliorates myocardial injury by inhibiting apoptosis-

Table 2: Comparison of Antiarrhythmic Drug Classes in a Canine Model of Inducible Sustained Ventricular Tachycardia [15]

Drug Class CombinationNumber of PatientsResponse Rate (%)Association with Congestive Heart Failure in Responders (%)
Class Ia/Ib-138
Class III-1959

Signaling Pathways in Ventricular Arrhythmia

Understanding the underlying molecular signaling pathways is crucial for the development of targeted antiarrhythmic therapies. Dysregulation of intracellular calcium (Ca2+) handling is a common mechanism in many forms of ventricular arrhythmia.[16][17]

Calcium Signaling in Cardiac Myocytes

Normal excitation-contraction coupling relies on a tightly regulated influx of Ca2+ and its subsequent release from the sarcoplasmic reticulum (SR).[18][19] Disruptions in this process can lead to arrhythmogenic afterdepolarizations.[18][19]

Calcium Signaling Pathway in Cardiomyocyte

Calcium_Signaling cluster_membrane Sarcolemma cluster_sr Sarcoplasmic Reticulum (SR) AP Action Potential L_type_Ca_Channel L-type Ca2+ Channel (Cav1.2) AP->L_type_Ca_Channel Depolarization Cytosolic_Ca Cytosolic Ca2+ L_type_Ca_Channel->Cytosolic_Ca Ca2+ Influx (Trigger) NCX Na+/Ca2+ Exchanger (NCX) DAD Delayed Afterdepolarizations (DADs) NCX->DAD Depolarizing Current RyR2 Ryanodine Receptor 2 (RyR2) RyR2->Cytosolic_Ca Ca2+ Release SERCA2a SERCA2a Cytosolic_Ca->NCX Ca2+ Extrusion Cytosolic_Ca->RyR2 Ca2+-Induced Ca2+ Release (CICR) Cytosolic_Ca->SERCA2a Ca2+ Reuptake Contraction Myofilament Contraction Cytosolic_Ca->Contraction Arrhythmia Ventricular Arrhythmia DAD->Arrhythmia

Caption: Simplified Calcium Signaling in Cardiomyocytes.

Ryanodine Receptor (RyR2) and Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT)

Mutations in the RyR2 gene are a primary cause of CPVT, an inherited arrhythmia syndrome characterized by stress-induced ventricular tachycardia.[20][21][22] These mutations often lead to a "leaky" RyR2 channel, resulting in spontaneous Ca2+ release from the SR during diastole.[20][23]

RyR2 Signaling in CPVT

RyR2_CPVT cluster_stimulus Adrenergic Stress cluster_cell Cardiomyocyte Catecholamines Catecholamines (e.g., Adrenaline) Beta_AR β-Adrenergic Receptor Catecholamines->Beta_AR cAMP cAMP Production Beta_AR->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA RyR2_mut Mutated RyR2 PKA->RyR2_mut Phosphorylation SR_Ca_Leak Diastolic SR Ca2+ Leak RyR2_mut->SR_Ca_Leak Gain-of-function Cytosolic_Ca_inc Increased Cytosolic Ca2+ SR_Ca_Leak->Cytosolic_Ca_inc NCX_activation NCX Activation Cytosolic_Ca_inc->NCX_activation DADs Delayed Afterdepolarizations (DADs) NCX_activation->DADs Depolarizing Current VT_VF Ventricular Tachycardia/ Fibrillation (VT/VF) DADs->VT_VF Triggered Activity Drug_Screening_Workflow Model_Selection 1. Animal Model Selection (e.g., Rat, Canine, Rabbit) Group_Assignment 2. Group Assignment (Vehicle Control, Positive Control, Test Compound) Model_Selection->Group_Assignment Baseline_Measurement 3. Baseline Electrophysiological Measurement (ECG, EP Study) Group_Assignment->Baseline_Measurement Arrhythmia_Induction 4. Induction of Ventricular Arrhythmia (Ischemia, Pharmacological, PES) Baseline_Measurement->Arrhythmia_Induction Drug_Administration 5. Drug Administration (i.v., i.p., oral) Arrhythmia_Induction->Drug_Administration Monitoring 6. Continuous Monitoring (ECG, Hemodynamics) Drug_Administration->Monitoring Endpoint_Analysis 7. Endpoint Analysis (Arrhythmia score, VT duration, Mortality) Monitoring->Endpoint_Analysis Toxicity_Assessment 8. Toxicity Assessment (Optional) Endpoint_Analysis->Toxicity_Assessment

References

Application Note: Chiral Separation of Tocainide Enantiomers Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tocainide is an antiarrhythmic agent that contains a chiral center, and its enantiomers exhibit different pharmacological potencies. The (R)-enantiomer of tocainide is reported to be three times more potent than the (S)-enantiomer, making the determination of the enantiomeric composition of tocainide crucial.[1] High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a widely used and effective method for the enantioseparation of chiral drugs like tocainide. This application note provides a detailed protocol for the chiral separation of tocainide enantiomers using a crown ether-based CSP.

Logical Relationship Diagram

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_results Results Racemic_Tocainide Racemic Tocainide Standard/Sample Dissolution Dissolve in Water (2.5 mg/mL) Racemic_Tocainide->Dissolution Injector Inject Sample (0.1 µL) CSP_Column Chiral Stationary Phase Column (e.g., Crown Ether-Based) Injector->CSP_Column Detector UV Detector (210 nm) CSP_Column->Detector Mobile_Phase Isocratic Mobile Phase (e.g., 80% MeOH in H2O + 10 mM H2SO4) Mobile_Phase->Injector Mobile Phase Flow Pump HPLC Pump (Flow Rate: 0.5 mL/min) Data_Acquisition Data Acquisition and Analysis Detector->Data_Acquisition Chromatogram Chromatogram with Separated Enantiomer Peaks Data_Acquisition->Chromatogram Quantification Quantification of Enantiomers (Peak Area, Retention Time) Chromatogram->Quantification

Caption: Logical workflow for the chiral separation of tocainide enantiomers using HPLC.

Experimental Protocols

Materials and Reagents
  • Racemic tocainide hydrochloride

  • (R)-(-)-tocainide and (S)-(+)-tocainide enantiomers (for peak identification)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Sulfuric acid (H₂SO₄) or Perchloric acid (HClO₄)

  • Ammonium acetate (optional, for mobile phase modification)

Instrumentation
  • HPLC system consisting of a pump, autosampler/injector, column oven, and a UV detector.

  • Chiral Stationary Phase Column: A crown ether-based CSP, such as a doubly tethered phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, is recommended for good resolution.[1] A Crownpak CR(+) column has also been shown to be effective.[2]

  • Data acquisition and processing software.

Sample Preparation
  • Prepare a stock solution of racemic tocainide by dissolving it in water to a final concentration of 2.5 mg/mL.[1]

  • For peak identification, prepare individual solutions of (R)-(-)-tocainide and (S)-(+)-tocainide in water.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

HPLC Method

The following method was adapted from a study utilizing a doubly tethered crown ether-based CSP.[1]

  • Mobile Phase: 80% Methanol in water containing 10 mM sulfuric acid.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 20 °C.

  • Detection Wavelength: 210 nm.[1]

  • Injection Volume: 0.1 µL.[1]

An alternative direct method uses a Crownpak CR(+) column with 0.1 N perchloric acid as the mobile phase at a flow rate of 1.0 mL/min and detection at 254 nm.[2]

Experimental Workflow

G start Start sample_prep Sample Preparation: Dissolve Tocainide in Water start->sample_prep hplc_setup HPLC System Setup: - Install Chiral Column - Equilibrate with Mobile Phase sample_prep->hplc_setup injection Inject Sample into HPLC hplc_setup->injection separation Chromatographic Separation: Isocratic Elution injection->separation detection UV Detection of Eluted Enantiomers separation->detection data_analysis Data Analysis: - Integrate Peak Areas - Calculate Resolution and Separation Factor detection->data_analysis end End data_analysis->end

Caption: Experimental workflow for HPLC analysis of tocainide enantiomers.

Data Presentation

The following tables summarize the quantitative data for the chiral separation of tocainide enantiomers on different crown ether-based chiral stationary phases (CSPs).[1] CSP 1 is a singly tethered phase, while CSP 2 is a doubly tethered phase.

Table 1: Chromatographic Parameters for Tocainide Separation on Two Different CSPs [1]

AnalyteCSPk'₁ (eluted enantiomer)αRₛ
TocainideCSP 11.05 (S)1.170.92
TocainideCSP 25.46 (S)1.352.66
  • k'₁: Retention factor of the first eluted enantiomer.

  • α: Separation factor.

  • Rₛ: Resolution.

Table 2: Influence of Mobile Phase Composition on Tocainide Separation on CSP 2 [1]

Organic Modifier (80% in Water with 10 mM H₂SO₄)k'₁ (S)αRₛ
Methanol5.461.352.66
Ethanol2.921.482.80

Table 3: Influence of Column Temperature on Tocainide Separation on CSP 2 [1] Mobile Phase: 80% Ethanol in water containing 10 mM sulfuric acid.

Temperature (°C)k'₁ (S)αRₛ
104.601.583.50
202.921.482.80
302.151.422.38
401.631.372.05

Conclusion

The presented HPLC method, particularly utilizing a doubly tethered crown ether-based chiral stationary phase, provides excellent resolution for the enantiomers of tocainide. The separation is influenced by the mobile phase composition and column temperature, allowing for method optimization. This application note serves as a comprehensive guide for researchers and scientists involved in the chiral analysis of tocainide and similar pharmaceutical compounds.

References

Application Notes and Protocols for Assessing Tocainide Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of standard cell culture assays and detailed protocols for evaluating the cytotoxic effects of tocainide, a Class Ib antiarrhythmic agent. While specific in vitro cytotoxicity data for tocainide is limited in publicly available literature, this document outlines the established methods and potential mechanisms of toxicity based on its pharmacological class and data from structurally related compounds.

Introduction to Tocainide and its Potential Cytotoxicity

Tocainide is a primary amine analog of lidocaine used to treat ventricular arrhythmias.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium channels in cardiac cells, which stabilizes the cell membrane and reduces excitability.[2][3] While effective, tocainide has been associated with a range of adverse effects, including hematological disorders (such as agranulocytosis and aplastic anemia), pulmonary fibrosis, and liver damage.[4][5] These clinical observations suggest a potential for cytotoxicity in various cell types, making in vitro assessment a critical component of its safety profiling and the development of safer analogs.

Understanding the cytotoxic profile of tocainide is essential for predicting potential toxic liabilities, elucidating mechanisms of adverse effects, and guiding the development of new antiarrhythmic drugs with improved safety profiles.

Key Cell Culture Assays for Cytotoxicity Assessment

A variety of in vitro assays can be employed to measure the cytotoxic effects of tocainide. These assays are based on different cellular parameters and can provide a comprehensive picture of the drug's impact on cell health.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.

  • Application for Tocainide: The MTT assay can be used as a primary screening tool to determine the concentration-dependent effect of tocainide on the overall viability of a cell population. It provides a quantitative measure of the half-maximal inhibitory concentration (IC50), which is a standard parameter for cytotoxicity.

2. Lactate Dehydrogenase (LDH) Assay

  • Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The LDH assay measures the amount of released LDH, which is directly proportional to the number of dead or membrane-compromised cells.

  • Application for Tocainide: This assay is particularly useful for detecting cytotoxicity mediated by necrosis or late-stage apoptosis, where cell membrane integrity is lost. It can be used in conjunction with assays that measure apoptosis to distinguish between different modes of cell death.

3. Neutral Red (NR) Uptake Assay

  • Principle: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes. The amount of dye taken up by the cells is proportional to the number of viable cells.

  • Application for Tocainide: The NR assay provides a sensitive measure of cell viability and can be used to assess the cytotoxicity of tocainide across various cell lines. It is considered a reliable and cost-effective method for high-throughput screening.

4. Apoptosis Assays

  • Principle: Apoptosis, or programmed cell death, is a distinct mechanism of cell death characterized by specific morphological and biochemical events. Assays are available to detect key markers of apoptosis, such as the externalization of phosphatidylserine (Annexin V staining), activation of caspases, and DNA fragmentation (TUNEL assay).

  • Application for Tocainide: Investigating apoptosis is crucial for understanding the specific mechanisms by which tocainide may induce cell death. These assays can help determine if tocainide triggers a programmed cell death pathway, which has important implications for its toxicological profile.

Data Presentation

Table 1: Hypothetical IC50 Values of Tocainide in Various Cell Lines

Cell LineTissue of OriginAssayIncubation Time (h)Hypothetical IC50 (µM)
HepG2Human Liver CarcinomaMTT48750
A549Human Lung CarcinomaNeutral Red48900
HL-60Human Promyelocytic LeukemiaLDH24500
AC16Human CardiomyocyteMTT481200
PBMCHuman Peripheral Blood Mononuclear CellsAnnexin V24450

Experimental Protocols

Detailed methodologies for the key cytotoxicity assays are provided below. These protocols are generalized and should be optimized for specific cell lines and experimental conditions.

Protocol 1: MTT Assay for Tocainide Cytotoxicity

1. Materials:

  • Tocainide hydrochloride

  • Selected cell line(s) (e.g., HepG2, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well flat-bottom microplates

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Tocainide Treatment: Prepare a series of dilutions of tocainide in complete culture medium. Remove the medium from the wells and add 100 µL of the different tocainide concentrations. Include wells with medium only (blank) and cells with vehicle control (e.g., PBS or DMSO at the highest concentration used for tocainide dilution).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each tocainide concentration relative to the vehicle control. Plot the percentage of viability against the log of tocainide concentration to determine the IC50 value.

Protocol 2: LDH Release Assay for Tocainide Cytotoxicity

1. Materials:

  • This compound

  • Selected cell line(s)

  • Complete cell culture medium

  • LDH assay kit (commercially available)

  • 96-well flat-bottom microplates

  • Microplate reader

2. Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include control wells for spontaneous LDH release (cells with vehicle) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Read the absorbance at the wavelength specified by the kit manufacturer (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Protocol 3: Neutral Red Uptake Assay for Tocainide Cytotoxicity

1. Materials:

  • This compound

  • Selected cell line(s)

  • Complete cell culture medium

  • Neutral Red solution (e.g., 50 µg/mL in culture medium)

  • Destain solution (e.g., 50% ethanol, 1% acetic acid in water)

  • PBS

  • 96-well flat-bottom microplates

  • Microplate reader

2. Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Neutral Red Staining: Remove the treatment medium and add 100 µL of Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.

  • Washing: Carefully remove the Neutral Red solution and wash the cells with PBS.

  • Dye Extraction: Add 150 µL of the destain solution to each well and incubate for 10 minutes on a shaker to extract the dye.

  • Absorbance Measurement: Read the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of cell viability for each tocainide concentration relative to the vehicle control.

Signaling Pathways and Experimental Workflows

Putative Signaling Pathway for Tocainide-Induced Cytotoxicity

Given that tocainide's primary pharmacological target is the voltage-gated sodium channel, its cytotoxic effects may be initiated by disruptions in ion homeostasis. This could lead to a cascade of downstream events, including mitochondrial dysfunction, oxidative stress, and ultimately, the activation of apoptotic pathways. The following diagram illustrates a putative signaling pathway.

Tocainide_Cytotoxicity_Pathway Tocainide Tocainide Na_Channel Voltage-Gated Sodium Channel Tocainide->Na_Channel Blockade Ion_Imbalance Intracellular Ion Imbalance (↑ Na+, ↓ K+) Na_Channel->Ion_Imbalance Mitochondria Mitochondrial Dysfunction Ion_Imbalance->Mitochondria ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Cytochrome c release ROS->Mitochondria Damage ROS->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Putative signaling pathway of tocainide-induced cytotoxicity.

Experimental Workflow for Assessing Tocainide Cytotoxicity

The following diagram illustrates a logical workflow for a comprehensive assessment of tocainide's cytotoxic effects in vitro.

Tocainide_Cytotoxicity_Workflow cluster_prep Preparation cluster_screening Primary Cytotoxicity Screening cluster_confirmation Confirmation & Mechanistic Assays cluster_analysis Data Analysis & Interpretation Cell_Culture Select & Culture Appropriate Cell Lines MTT_Assay MTT Assay Cell_Culture->MTT_Assay NR_Assay Neutral Red Assay Cell_Culture->NR_Assay Tocainide_Prep Prepare Tocainide Stock & Dilutions Tocainide_Prep->MTT_Assay Tocainide_Prep->NR_Assay IC50 Determine IC50 Values MTT_Assay->IC50 NR_Assay->IC50 LDH_Assay LDH Assay (Membrane Integrity) Mechanism Elucidate Mechanism of Cell Death LDH_Assay->Mechanism Apoptosis_Assay Apoptosis Assays (Annexin V, Caspase) Apoptosis_Assay->Mechanism IC50->LDH_Assay IC50->Apoptosis_Assay Conclusion Conclusion on Tocainide Cytotoxicity Mechanism->Conclusion

Caption: Experimental workflow for tocainide cytotoxicity assessment.

Conclusion

The assessment of tocainide cytotoxicity is a multi-faceted process that requires the use of a panel of in vitro assays. By combining assays that measure metabolic activity, membrane integrity, and specific markers of apoptosis, researchers can obtain a comprehensive understanding of the potential toxic effects of tocainide on different cell types. The protocols and workflows provided in these application notes serve as a guide for initiating such studies. It is important to note that further research is needed to generate specific cytotoxicity data for tocainide and to fully elucidate the signaling pathways involved in its potential toxicity.

References

Application Notes and Protocols for Using Tocainide Hydrochloride in Isolated Cardiomyocyte Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tocainide hydrochloride is a Class Ib antiarrhythmic agent, an analogue of lidocaine, utilized in the management of ventricular arrhythmias.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[2][3] Tocainide exhibits stereospecificity, with the R-(-)-enantiomer being more potent than the S-(+)-enantiomer.[4] These application notes provide a comprehensive guide for researchers utilizing this compound in isolated cardiomyocyte studies to investigate its electrophysiological effects and impact on cellular signaling pathways.

Mechanism of Action

This compound is a state-dependent sodium channel blocker, demonstrating a higher affinity for the open and inactivated states of the channel over the resting state.[2] This preferential binding to channels in a more active state contributes to its efficacy in suppressing arrhythmias, which are often associated with rapidly firing or depolarized cardiac tissue.[2] By binding to the local anesthetic receptor site within the pore of the Nav1.5 channel, tocainide reduces the influx of sodium ions during phase 0 of the cardiac action potential. This leads to a decrease in the maximum upstroke velocity (Vmax) and a reduction in the excitability of myocardial cells.[5]

Electrophysiological Effects

The effects of tocainide on the cardiac action potential can vary depending on the tissue type (e.g., atrial vs. ventricular) and the underlying physiological or pathological conditions. In ventricular muscle and Purkinje fibers, tocainide typically shortens the action potential duration (APD).[5] Conversely, in atrial tissue, it has been observed to increase APD.[5] This differential effect is a key area of investigation in understanding its antiarrhythmic and potential proarrhythmic properties. Furthermore, tocainide exhibits use-dependent block, meaning its inhibitory effect is enhanced at higher stimulation frequencies.[5]

Effects on Calcium Handling

While the primary target of tocainide is the sodium channel, Class I antiarrhythmic drugs can also influence intracellular calcium dynamics. Studies have shown that tocainide can decrease the slow inward calcium current (Isi), which contributes to the plateau phase of the cardiac action potential.[6] This suggests that tocainide may have secondary effects on calcium-mediated processes within the cardiomyocyte, a critical aspect to consider in comprehensive drug safety and efficacy assessments. The reduction in sodium entry can also indirectly affect the sodium-calcium exchanger (NCX), potentially altering intracellular calcium concentrations.[7]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound in isolated cardiomyocyte and related studies.

ParameterSpeciesPreparationValueReference
IC50 (Tonic Block)
R-(-)-tocainideRabbitIsolated Cardiac Myocytes184 ± 8 µM[4]
S-(+)-tocainideRabbitIsolated Cardiac Myocytes546 ± 37 µM[4]
(R)-enantiomer of a tocainide analogue (1a)Skeletal Muscle Sodium Channels~100 µM[8]
IC50 (Use-Dependent Block)
(R)-enantiomer of a tocainide analogue (1a)Skeletal Muscle Sodium Channels21-fold more potent than tonic block[8]
Effects on Conduction Time
R-(-)-tocainide (75 µM)RabbitIsolated Perfused Heart↑ 10 ± 5 msec[4]
S-(+)-tocainide (150 µM)RabbitIsolated Perfused Heart↑ 4 ± 1 msec[4]
ParameterTissueEffectReference
Action Potential Duration (APD) Ventricular Myocardium/Papillary Muscle↓ APD30 and APD90[5]
Atria↑ APD30 and APD90[5]
Maximum Upstroke Velocity (Vmax) Atrial and Ventricular Myocardium↓ at high stimulation rates (use-dependent)[5]
Slow Inward Calcium Current (Isi) Rabbit Sinus Node Cells[6]

Experimental Protocols

Isolation of Adult Ventricular Cardiomyocytes

This protocol describes the enzymatic isolation of ventricular myocytes from an adult rat or mouse heart using a Langendorff perfusion system.

Materials:

  • Perfusion Buffer (Ca²⁺-free): NaCl, KCl, KH₂PO₄, MgSO₄, HEPES, Glucose. pH 7.4.

  • Enzyme Solution: Perfusion buffer containing Collagenase Type II and Hyaluronidase.

  • Stopping Buffer: Perfusion buffer with 10% Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA).

  • Calcium Reintroduction Buffers: A series of buffers with gradually increasing Ca²⁺ concentrations.

  • Langendorff perfusion apparatus.

  • Surgical instruments.

Procedure:

  • Anesthetize the animal and administer heparin to prevent blood clotting.

  • Excise the heart and immediately cannulate the aorta on the Langendorff apparatus.

  • Perfuse the heart with Ca²⁺-free Perfusion Buffer for 5-10 minutes to wash out the blood.

  • Switch the perfusion to the Enzyme Solution and perfuse for 10-20 minutes, or until the heart becomes pale and flaccid.

  • Remove the heart from the cannula and gently tease the ventricular tissue apart in a dish containing Stopping Buffer.

  • Gently triturate the tissue with a pipette to release individual cardiomyocytes.

  • Filter the cell suspension through a nylon mesh to remove undigested tissue.

  • Allow the myocytes to settle by gravity or gentle centrifugation.

  • Gradually reintroduce calcium by resuspending the cell pellet in a series of buffers with increasing Ca²⁺ concentrations.

  • The isolated cardiomyocytes are now ready for electrophysiological or calcium imaging studies.

Whole-Cell Patch-Clamp Recording of Sodium Currents

This protocol outlines the procedure for recording sodium currents (I_Na) from isolated ventricular cardiomyocytes using the whole-cell patch-clamp technique.

Materials:

  • External Solution (Tyrode's Solution): NaCl, KCl, CaCl₂, MgCl₂, HEPES, Glucose. pH 7.4.

  • Internal (Pipette) Solution: CsCl, NaCl, HEPES, EGTA, Mg-ATP. pH 7.2 with CsOH. (Cesium is used to block potassium currents).

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Patch-clamp amplifier, digitizer, and data acquisition software.

  • Inverted microscope.

  • Micromanipulator.

  • This compound stock solution (dissolved in water or external solution).

Procedure:

  • Plate the isolated cardiomyocytes on glass coverslips in a recording chamber mounted on the microscope stage.

  • Superfuse the cells with the external solution.

  • Pull patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a single, healthy-looking cardiomyocyte with the patch pipette and form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Apply a voltage-clamp protocol to elicit sodium currents. A typical protocol involves holding the cell at a negative potential (e.g., -120 mV) to ensure all sodium channels are in the resting state, followed by a series of depolarizing steps (e.g., from -100 mV to +40 mV).

  • After recording baseline currents, apply this compound to the bath at the desired concentration (typically in the range of 10-500 µM).

  • Record sodium currents in the presence of tocainide to assess its effect on peak current amplitude, kinetics, and voltage-dependence.

  • To study use-dependence, apply a train of depolarizing pulses at different frequencies before and after drug application.

Measurement of Intracellular Calcium Transients

This protocol describes the measurement of intracellular calcium transients in isolated cardiomyocytes using a fluorescent calcium indicator.

Materials:

  • Isolated cardiomyocytes.

  • Fluorescent calcium indicator (e.g., Fluo-4 AM or Fura-2 AM).

  • Pluronic F-127.

  • External solution (Tyrode's solution).

  • Fluorescence microscopy setup with a high-speed camera.

  • Field stimulation electrodes.

  • This compound stock solution.

Procedure:

  • Load the isolated cardiomyocytes with the fluorescent calcium indicator by incubating them with the AM ester form of the dye (e.g., 5-10 µM Fluo-4 AM with 0.02% Pluronic F-127) for 20-30 minutes at room temperature.

  • Wash the cells with the external solution to remove excess dye.

  • Place the coverslip with the loaded cells in a recording chamber on the fluorescence microscope.

  • Pace the cardiomyocytes using field stimulation at a physiological frequency (e.g., 1 Hz).

  • Record the fluorescence intensity changes over time, which correspond to the intracellular calcium transients.

  • After recording baseline calcium transients, perfuse the chamber with the external solution containing this compound at the desired concentration.

  • Record the calcium transients in the presence of the drug to determine its effects on the amplitude, kinetics, and frequency of the transients.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolation Cardiomyocyte Isolation (Langendorff Perfusion) Loading Calcium Indicator Loading (e.g., Fluo-4 AM) Isolation->Loading Baseline Baseline Recording (Patch-Clamp / Ca2+ Transients) Loading->Baseline Drug_App Tocainide HCl Application Baseline->Drug_App Post_Drug Post-Drug Recording Drug_App->Post_Drug Analysis Analysis of Electrophysiological and Calcium Signaling Parameters Post_Drug->Analysis Conclusion Conclusion on Tocainide's Effects Analysis->Conclusion Tocainide_Effects_Logic cluster_primary Primary Effect cluster_secondary Secondary Effects cluster_outcome Cellular Outcome Tocainide Tocainide HCl Na_Block Blocks Voltage-Gated Sodium Channels (Nav1.5) Tocainide->Na_Block Ca_Current_Dec Decreased Slow Inward Calcium Current (Isi) Tocainide->Ca_Current_Dec Indirect/Direct Effect Vmax_Dec Decreased Vmax of Action Potential Na_Block->Vmax_Dec APD_Change Altered Action Potential Duration Na_Block->APD_Change Excitability_Dec Decreased Cardiomyocyte Excitability Vmax_Dec->Excitability_Dec Arrhythmia_Supp Suppression of Arrhythmias APD_Change->Arrhythmia_Supp Ca_Current_Dec->APD_Change Excitability_Dec->Arrhythmia_Supp

References

Application Note and Protocol: Preparation of Tocainide Hydrochloride Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of Tocainide Hydrochloride. This protocol is intended for use by researchers, scientists, and drug development professionals.

Introduction

This compound is a primary amine analog of lidocaine and a class Ib antiarrhythmic agent that acts as a sodium channel blocker.[1][2] It is utilized in research to study cardiac arrhythmias and other conditions involving sodium channel activity.[3] Accurate preparation of a stock solution is the first critical step for reliable and reproducible experimental results. This protocol outlines the necessary materials, safety precautions, and a step-by-step procedure for preparing a this compound stock solution.

Materials and Equipment

  • This compound powder (solid, off-white to gray)[4]

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, nuclease-free water

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

  • Calibrated analytical balance

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Safety Precautions

  • Wear appropriate PPE, including safety goggles, gloves, and a lab coat, to avoid skin and eye contact.

  • Handle this compound powder in a well-ventilated area or a chemical fume hood to prevent inhalation.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

  • Dispose of all waste materials according to institutional and local regulations.

Quantitative Data Summary

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValueSource(s)
Molecular Weight 228.72 g/mol [1][4][5]
Appearance Solid, Off-white to gray[4]
Solubility in DMSO 125 mg/mL (546.52 mM)[4][6]
Solubility in Water 50 mg/mL (218.61 mM)[4][6]
Storage (Solid) 2-8°C or -20°C[7]
Storage (Stock Solution) -20°C for 1 month; -80°C for up to 6 months[4][5]

Experimental Protocol

This protocol provides instructions for preparing a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs by modifying the mass of the compound and the volume of the solvent accordingly.

5.1. Calculation of Required Mass

To prepare a 10 mM stock solution, calculate the required mass of this compound using the following formula:

Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

For example, to prepare 10 mL of a 10 mM stock solution:

Mass (g) = 0.010 mol/L x 0.010 L x 228.72 g/mol = 0.02287 g = 22.87 mg

5.2. Step-by-Step Procedure

  • Weighing: Accurately weigh the calculated amount of this compound powder using a calibrated analytical balance.

  • Dissolving: Transfer the weighed powder to a sterile conical tube. Add the desired volume of anhydrous DMSO.

  • Solubilization: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, use an ultrasonic bath for 5-10 minutes.[4][6]

  • Sterilization (Optional): If required for the downstream application, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[4]

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4][5]

Visualization of the Protocol Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Tocainide_Stock_Solution_Workflow start Start weigh Weigh Tocainide Hydrochloride Powder start->weigh dissolve Add Anhydrous DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex ultrasonicate Ultrasonicate (if necessary) vortex->ultrasonicate Incomplete Dissolution aliquot Aliquot into Sterile Tubes vortex->aliquot Complete Dissolution ultrasonicate->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for In Vivo Electrophysiology Studies with Tocainide in Canine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tocainide, a primary amine analog of lidocaine, is a Class Ib antiarrhythmic agent effective in the treatment of ventricular arrhythmias.[1] Its mechanism of action involves the blockade of fast sodium channels in the cardiac myocytes, thereby decreasing cellular excitability. Notably, tocainide exhibits a more pronounced effect in ischemic or damaged myocardial tissue, making it a valuable agent for study in the context of myocardial infarction.[2] Canine models of myocardial infarction are well-established and provide a translational platform for investigating the electrophysiological effects of antiarrhythmic drugs. These application notes provide detailed protocols for in vivo electrophysiology studies using tocainide in a canine model of myocardial infarction, along with summarized quantitative data and visual diagrams of the experimental workflow and mechanism of action.

Data Presentation

Table 1: In Vitro Electrophysiological Effects of Tocainide on Canine Purkinje Fibers
ParameterConcentration (mg/L)Effect in Normal TissueEffect in Infarcted TissueReference
Action Potential Duration (APD) 10, 20Shortened APD50% and APD90% at longer cycle lengthsNo significant change[3]
15-40Significant decrease in APD50% and APD90%No significant change[2]
Maximum Upstroke Velocity (Vmax) 10, 20Dose-dependent decrease, more prominent at shorter cycle lengthsDose-dependent decrease, more prominent at shorter cycle lengths[3]
Effective Refractory Period (ERP) 10, 20Reduced at a basic cycle length of 1000 ms; no significant effect at 300 msSignificant increase[2][3]
Overshoot & Amplitude 10, 20ReducedReduced[3]
Table 2: In Vivo Electrophysiological Effects of Tocainide in Canine Myocardial Infarction Models
ParameterDosageEffect in Non-Infarcted ZoneEffect in Infarcted ZoneReference
Conduction Interval Therapeutic IV Infusion~6% prolongation26-31% prolongation[4]
Effective Refractory Period (ERP) Therapeutic IV Infusion~8% prolongation~27% prolongation[4]
Premature Ventricular Complexes (PVCs) 10 mg/kg cumulative IV-Significant reduction from 48.4% to 8.2% of total complexes[4]
Inducible Ventricular Tachycardia 6 mg/kg IV loading dose + 100 µg/kg/min maintenance-Suppressed initiation in 5 of 12 animals[4]
Table 3: Pharmacokinetic and Dosing Information for Tocainide in Canines
ParameterValueAdministration RouteCanine ModelReference
Effective Plasma Concentration 5.0 µg/mLIntravenousConscious coronary-ligated dogs[1]
Oral Dosage 15-25 mg/kg tidOralDoberman Pinschers with cardiomyopathy[1]
Peak Serum Concentration (Oral) 6.2-19.1 mg/LOralDoberman Pinschers with cardiomyopathy[1]
Trough Serum Concentration (Oral) 2.3-11.1 mg/LOralDoberman Pinschers with cardiomyopathy[1]

Experimental Protocols

Protocol 1: Induction of Myocardial Infarction via Left Anterior Descending (LAD) Coronary Artery Ligation in a Canine Model

This protocol describes a common surgical procedure to create a myocardial infarction model in canines, which is essential for studying the effects of tocainide on ischemic and damaged cardiac tissue.

1. Animal Preparation:

  • Adult mongrel dogs of either sex are fasted overnight with free access to water.
  • Anesthesia is induced with an appropriate anesthetic agent (e.g., sodium pentobarbital) and maintained throughout the surgical procedure.
  • The animal is intubated and ventilated with room air supplemented with oxygen.
  • A lead II electrocardiogram (ECG) is continuously monitored.
  • Venous and arterial catheters are placed for drug administration and blood pressure monitoring, respectively.

2. Surgical Procedure:

  • A left thoracotomy is performed in the fourth or fifth intercostal space to expose the heart.
  • The pericardium is incised and suspended to create a cradle for the heart.
  • The left anterior descending (LAD) coronary artery is carefully dissected free from the surrounding tissue at a location approximately 40% of the distance from the apex to the base of the heart.
  • A ligature (e.g., 2-0 silk) is passed around the LAD.
  • The artery is then ligated to induce myocardial infarction. Successful ligation can be confirmed by observing regional cyanosis and ST-segment elevation on the ECG.
  • The chest is closed in layers, and the animal is allowed to recover with appropriate post-operative care, including analgesics. Electrophysiological studies are typically performed at a specified time post-ligation (e.g., 24 hours to several days).[2][3]

Protocol 2: In Vivo Electrophysiological Study

This protocol outlines the procedure for assessing the electrophysiological effects of tocainide in the canine myocardial infarction model.

1. Animal and Electrode Preparation:

  • The previously prepared canine model with myocardial infarction is re-anesthetized.
  • The heart is re-exposed via a thoracotomy.
  • Bipolar stimulating and recording electrodes are placed on the epicardial surface of both the infarcted and non-infarcted (healthy) zones of the left ventricle. A needle electrode may be used for transmural recordings in the infarcted zone.[4]

2. Baseline Electrophysiological Measurements:

  • Conduction Time: Measured from the onset of the QRS complex on the surface ECG to the major deflection of the recorded electrogram at various sites.
  • Effective Refractory Period (ERP): Determined using a programmed electrical stimulation protocol. A drive train of 8 stimuli (S1) at a fixed cycle length is delivered, followed by a premature stimulus (S2). The S1-S2 coupling interval is progressively decreased until S2 fails to elicit a propagated response. The longest S1-S2 interval that fails to capture is defined as the ERP.

3. Tocainide Administration:

  • Tocainide is administered intravenously. A common regimen is a loading dose followed by a constant rate infusion to achieve and maintain a therapeutic plasma concentration (e.g., 6 mg/kg loading dose + 100 µg/kg/min maintenance infusion).[4] Alternatively, a cumulative dose may be administered.[4]
  • Blood samples can be drawn periodically to determine plasma drug concentrations.

4. Post-Drug Electrophysiological Measurements:

  • The electrophysiological measurements (conduction time and ERP) are repeated at specified intervals after tocainide administration to assess the drug's effects.
  • Spontaneous arrhythmias and the inducibility of ventricular tachycardia are also monitored.

5. Data Analysis:

  • Compare the baseline electrophysiological parameters with the post-tocainide measurements in both the infarcted and non-infarcted zones.
  • Statistical analysis is performed to determine the significance of any observed changes.

Mandatory Visualizations

tocainide_mechanism cluster_membrane Myocyte Membrane cluster_states Channel States Na_channel Voltage-Gated Sodium Channel (Nav1.5) Reduced_Excitability Reduced Myocardial Excitability Na_channel->Reduced_Excitability Blocks Na+ current (Preferentially in open/ inactivated states) Resting Resting Open Open Resting->Open Depolarization Inactivated Inactivated Open->Inactivated Inactivation Na_influx Na+ Influx Open->Na_influx Inactivated->Resting Repolarization Tocainide Tocainide Tocainide->Na_channel Binds to local anesthetic receptor in the pore Depolarization Phase 0 Depolarization Na_influx->Depolarization experimental_workflow cluster_animal_prep Phase 1: Animal Model Preparation cluster_ep_study Phase 2: Electrophysiology Study Animal_Selection Canine Selection & Acclimation Anesthesia Anesthesia & Monitoring (ECG, BP) Animal_Selection->Anesthesia Surgery Thoracotomy & Heart Exposure Anesthesia->Surgery LAD_Ligation LAD Coronary Artery Ligation Surgery->LAD_Ligation Recovery Post-operative Recovery LAD_Ligation->Recovery Reanesthesia Re-anesthetize Animal Recovery->Reanesthesia Time Delay (e.g., 24h) Electrode_Placement Place Stimulating & Recording Electrodes (Infarcted & Normal Zones) Reanesthesia->Electrode_Placement Baseline_Recording Baseline EP Measurements (Conduction Time, ERP) Electrode_Placement->Baseline_Recording Tocainide_Admin Tocainide Administration (IV Bolus + Infusion) Baseline_Recording->Tocainide_Admin Post_Drug_Recording Post-Tocainide EP Measurements Tocainide_Admin->Post_Drug_Recording Data_Analysis Data Analysis & Comparison Post_Drug_Recording->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Tocainide Hydrochloride Solution Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of tocainide hydrochloride solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For optimal stability, prepared stock solutions of this compound should be stored under the following conditions. It is highly recommended to aliquot the solution after preparation to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[1][2]

Q2: How long can I store this compound solutions at different temperatures?

A2: The permissible storage duration is dependent on the temperature. For short-term storage, -20°C is adequate for up to one month. For longer-term storage, -80°C is recommended for a period of up to six months.[1][2]

Q3: What solvents are recommended for preparing this compound stock solutions?

A3: this compound is soluble in solvents such as DMSO and water. If water is used to prepare a stock solution, it is advisable to filter and sterilize it using a 0.22 μm filter before use.[1] For in vivo experiments, it is best practice to prepare fresh solutions on the day of use.

Q4: Is this compound sensitive to light?

A4: Studies have shown that this compound is photostable.[3] However, as a general laboratory best practice, it is always prudent to protect solutions from prolonged exposure to direct light.

Q5: What are the known degradation pathways for this compound?

A5: this compound is known to be susceptible to oxidative degradation. This can result in an oxidative cyclization reaction that forms a diazepine derivative, as well as other products resulting from side-chain oxidation.[3][4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Precipitation in aqueous solution upon storage - Exceeded solubility limit.- Change in pH of the solution.- Interaction with buffer components.- Ensure the concentration is within the known solubility limits.- Verify the pH of the solution and adjust if necessary. Consider using a different buffer system.- If possible, prepare fresh solutions before use.
Discoloration of the solution (e.g., yellowing) - Oxidative degradation, especially if exposed to oxidizing agents or improper storage conditions.- Discard the solution as discoloration may indicate degradation.- Prepare fresh solution using high-purity solvents and store under recommended conditions (frozen, protected from light).- Avoid introducing any potential oxidizing contaminants.
Loss of potency or inconsistent experimental results - Degradation due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at inappropriate temperatures).- Chemical incompatibility with other components in the solution.- Always aliquot stock solutions to minimize freeze-thaw cycles.[1][2]- Adhere strictly to recommended storage temperatures and durations.- When preparing mixtures, verify the compatibility of all components. If in doubt, prepare fresh and use immediately.
Cloudiness or haze in the solution after mixing with IV fluids - Potential incompatibility with the infusion fluid.- pH shift causing precipitation.- Visually inspect the solution against a black and white background. Do not use if any particulate matter is observed.- Consider the pH of the this compound solution and the IV fluid. A significant difference can lead to precipitation.- If possible, test compatibility on a small scale before preparing a large volume.

Data Summary

Table 1: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureMaximum Storage DurationSolvent NotesReference(s)
-20°C1 monthStore under nitrogen for added protection.[1][2]
-80°C6 monthsStore under nitrogen for added protection.[1][2]

Table 2: Known Degradation Profile of this compound

Stress ConditionStabilityMajor Degradation ProductsReference(s)
Light Exposure PhotostableNot applicable[3]
Oxidizing Agents Susceptible to degradationDiazepine derivative, side-chain oxidized products[3][4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Dissolution: Add the appropriate volume of high-purity DMSO to the powder to achieve a 10 mM concentration.

  • Mixing: Gently vortex or sonicate the solution until the solid is completely dissolved.

  • Aliquoting: Dispense the stock solution into smaller, single-use, light-protected vials.

  • Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for a stability-indicating HPLC method, which can be adapted and validated for specific experimental needs.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio and pH should be optimized to achieve good separation of the parent drug from any potential degradants.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Based on the UV absorption maximum of this compound.

  • Procedure:

    • Prepare standard solutions of this compound of known concentrations.

    • Prepare samples of the this compound solution that have been subjected to stability testing.

    • Inject the standard and sample solutions into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent this compound peak.

    • Quantify the amount of remaining this compound by comparing its peak area to the standard curve.

Visualizations

G Troubleshooting Workflow for Tocainide Solution Instability start Instability Observed (Precipitation, Discoloration, etc.) check_conc Is the concentration within solubility limits? start->check_conc check_ph Was the pH of the solution altered? check_conc->check_ph Yes action_remake Action: Prepare a new solution at a lower concentration. check_conc->action_remake No check_storage Were storage conditions (temp, light) appropriate? check_ph->check_storage No action_buffer Action: Use a suitable buffer and verify pH. check_ph->action_buffer Yes check_freeze_thaw Were multiple freeze-thaw cycles avoided? check_storage->check_freeze_thaw Yes action_store_properly Action: Adhere to recommended storage conditions. check_storage->action_store_properly No check_compatibility Were incompatible substances added? check_freeze_thaw->check_compatibility Yes action_aliquot Action: Aliquot new stock solutions for single use. check_freeze_thaw->action_aliquot No action_check_compat_data Action: Consult compatibility data before mixing. check_compatibility->action_check_compat_data Yes end_stable Solution should be stable. check_compatibility->end_stable No action_remake->end_stable action_buffer->end_stable action_store_properly->end_stable action_aliquot->end_stable action_check_compat_data->end_stable

Caption: Troubleshooting workflow for tocainide solution instability.

G Experimental Workflow for Stability Testing cluster_prep 1. Sample Preparation cluster_storage 2. Stability Storage cluster_analysis 3. Time-Point Analysis cluster_data 4. Data Evaluation prep_solution Prepare Tocainide HCl Solution in desired solvent/IV fluid initial_analysis Initial Analysis (t=0) - Visual Inspection - pH Measurement - HPLC Assay prep_solution->initial_analysis storage_conditions Store samples under different conditions (e.g., Temp, Light) initial_analysis->storage_conditions pull_samples Pull samples at predetermined time points storage_conditions->pull_samples repeat_analysis Repeat Analysis - Visual Inspection - pH Measurement - HPLC Assay pull_samples->repeat_analysis data_analysis Analyze data for changes in concentration, pH, and appearance repeat_analysis->data_analysis stability_conclusion Determine solution stability and shelf-life data_analysis->stability_conclusion

Caption: General workflow for conducting stability testing of solutions.

References

Troubleshooting inconsistent results in tocainide experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving tocainide.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of tocainide?

Tocainide is a Class IB antiarrhythmic agent that functions as a voltage-gated sodium channel blocker.[1][2] It is a primary amine analog of lidocaine and exhibits a potential- and frequency-dependent block of sodium channels.[1][3] Tocainide preferentially binds to the inactive state of the sodium channel, thereby reducing the excitability of myocardial cells.[1][2] This action is more pronounced in ischemic tissue compared to normal tissue.[1][2]

Q2: Are there differences between the stereoisomers of tocainide?

Yes, tocainide has two stereoisomers, R-(-)-tocainide and S-(+)-tocainide, which exhibit different potencies. The R-(-)-enantiomer is a more potent sodium channel blocker than the S-(+)-enantiomer.[4][5] In experimental models, R-(-)-tocainide was found to be more effective in prolonging conduction time.[4] The IC50 values for inhibiting [3H]batrachotoxin benzoate binding were 184 ± 8 µM for R-(-)-tocainide and 546 ± 37 µM for S-(+)-tocainide, highlighting a significant difference in affinity for the sodium channel.[4] When using a racemic mixture, be aware that the observed effect is a composite of the activities of both isomers.

Q3: How should I prepare and store tocainide hydrochloride for in vitro experiments?

This compound is soluble in water and DMSO. For in vitro experiments, it is crucial to prepare fresh stock solutions and dilute them to the final concentration in the experimental buffer on the day of the experiment. The stability of tocainide in aqueous solutions for extended periods at experimental temperatures can be a source of variability. While specific degradation kinetics in common buffers are not extensively published, it is best practice to minimize the time the compound spends in solution before use. Store stock solutions at -20°C or -80°C as recommended by the supplier.

Troubleshooting Guide for Inconsistent Results

Issue 1: High variability in IC50 values for sodium channel block.

Possible Causes & Solutions:

  • Use of Racemic Mixture vs. Enantiomers: You are using a racemic mixture of tocainide, and the differential activity of the R- and S-isomers is contributing to variability.

    • Recommendation: If possible, use the individual enantiomers, particularly the more potent R-(-)-tocainide, to obtain more consistent and interpretable results.[4][5] If using the racemate, ensure the source and batch are consistent across experiments.

  • Inconsistent Cell Culture Conditions: The physiological state of the cells can significantly impact their response to sodium channel blockers.

    • Recommendation: Standardize cell culture conditions, including passage number, confluency, and media composition. Changes in the cellular environment can alter ion channel expression and function.[6][7]

  • Variable Experimental Temperature: The blocking efficacy of some sodium channel blockers is temperature-dependent.

    • Recommendation: Maintain a stable and consistent temperature throughout your experiments, ideally at physiological temperatures (35-37°C) for mammalian cells.[8] Use a temperature-controlled recording chamber and monitor the bath temperature.

  • Inappropriate Voltage-Clamp Protocol: The measured potency of tocainide is highly dependent on the voltage protocol used due to its use-dependent and state-dependent binding.

    • Recommendation: Employ a standardized voltage protocol that probes the resting, open, and inactivated states of the sodium channel. Ensure consistent holding potentials and stimulation frequencies across experiments.[8][9]

Issue 2: The degree of use-dependent block by tocainide is inconsistent.

Possible Causes & Solutions:

  • Inconsistent Stimulation Frequency: The magnitude of use-dependent block is directly related to the frequency of channel activation.

    • Recommendation: Precisely control and report the stimulation frequency used in your protocol. To observe significant use-dependent block, higher frequencies of stimulation are required.[10]

  • Variations in Holding Potential: The holding potential determines the proportion of channels in the resting versus inactivated states, which will affect the binding of tocainide.

    • Recommendation: Maintain a consistent holding potential that is negative enough to ensure a sufficient population of channels is in the resting state before the stimulus train.

  • Cell Health and Rundown: In whole-cell patch-clamp recordings, the sodium current can "rundown" over time, which can be mistaken for or mask use-dependent block.

    • Recommendation: Monitor the stability of the sodium current before drug application. Use an internal solution that helps maintain channel function (e.g., containing ATP and GTP). If rundown is significant, it may be necessary to use the perforated patch technique.[11]

Issue 3: Unexpected or absent effects of tocainide.

Possible Causes & Solutions:

  • Incorrect Concentration: Errors in calculating or preparing the drug dilutions can lead to unexpected results.

    • Recommendation: Double-check all calculations for stock solutions and final dilutions. Prepare fresh dilutions for each experiment.

  • Degradation of Tocainide Solution: Prolonged storage of diluted tocainide solutions, especially at room temperature, may lead to degradation.

    • Recommendation: Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Low Expression of Target Sodium Channel: The cell line being used may not express the specific sodium channel subtype (e.g., NaV1.5 in cardiomyocytes) at a high enough level to observe a significant effect.

    • Recommendation: Verify the expression of the target sodium channel in your cell line using techniques like qPCR or western blotting. Consider using a cell line that overexpresses the channel of interest.

Data Summary

Table 1: Potency of Tocainide Enantiomers

EnantiomerIC50 for [3H]batrachotoxin benzoate binding (µM)
R-(-)-tocainide184 ± 8
S-(+)-tocainide546 ± 37

Data from a radioligand binding assay using freshly isolated cardiac myocytes.[4]

Experimental Protocols

Detailed Methodology: Whole-Cell Voltage-Clamp Recording to Determine Tocainide IC50 for NaV1.5 Channels

This protocol is intended for use with a mammalian cell line stably expressing the human NaV1.5 sodium channel.

1. Cell Preparation:

  • Culture cells under standard conditions (e.g., 37°C, 5% CO2) in a suitable medium.
  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
  • On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
  • Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with CsOH.
  • Tocainide Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO. Store at -20°C in small aliquots.
  • Working Solutions: On the day of the experiment, prepare serial dilutions of tocainide in the external solution to achieve the desired final concentrations.

3. Patch-Clamp Recording:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
  • Establish a whole-cell patch-clamp configuration on a single, healthy-looking cell.
  • Allow the cell to stabilize for 5-10 minutes after achieving the whole-cell configuration.
  • Set the holding potential to -120 mV to ensure most channels are in the resting state.

4. Voltage-Clamp Protocol for IC50 Determination:

  • Apply a series of depolarizing voltage steps (e.g., from -120 mV to +40 mV in 10 mV increments for 50 ms) to elicit sodium currents and determine the voltage at which the peak inward current occurs (typically around -20 to -30 mV).
  • To measure the tonic block for IC50 determination, apply a test pulse to the peak current voltage (e.g., -20 mV) for 50 ms from the holding potential of -120 mV. Repeat this pulse at a low frequency (e.g., 0.1 Hz) to minimize use-dependent effects.
  • Record baseline currents in the external solution without tocainide.
  • Perfuse the recording chamber with increasing concentrations of tocainide, allowing the effect to reach a steady state at each concentration (typically 3-5 minutes).
  • Record the peak inward sodium current at each concentration.

5. Data Analysis:

  • Measure the peak inward sodium current amplitude at each tocainide concentration.
  • Normalize the peak current at each concentration to the baseline current recorded before drug application.
  • Plot the normalized current as a function of the logarithm of the tocainide concentration.
  • Fit the data to a Hill equation to determine the IC50 value.

Visualizations

Tocainide_Signaling_Pathway cluster_membrane Cell Membrane NaV_Channel Voltage-Gated Sodium Channel (NaV) Na_Influx Na+ Influx NaV_Channel->Na_Influx Allows NaV_Channel->Na_Influx Tocainide Tocainide Tocainide->NaV_Channel Blocks (preferentially inactive state) Tocainide->NaV_Channel Depolarization Cellular Depolarization Na_Influx->Depolarization Causes Na_Influx->Depolarization

Caption: Mechanism of action of Tocainide on a voltage-gated sodium channel.

Experimental_Workflow Start Start Experiment Cell_Culture Cell Culture and Plating Start->Cell_Culture Prepare_Solutions Prepare External/Internal Solutions and Tocainide Dilutions Cell_Culture->Prepare_Solutions Patch_Clamp Establish Whole-Cell Patch-Clamp Configuration Prepare_Solutions->Patch_Clamp Baseline Record Baseline Sodium Currents Patch_Clamp->Baseline Apply_Tocainide Apply Increasing Concentrations of Tocainide Baseline->Apply_Tocainide Record_Data Record Sodium Currents at Each Concentration Apply_Tocainide->Record_Data Analysis Data Analysis: Normalize Currents, Plot Dose-Response, Calculate IC50 Record_Data->Analysis End End Analysis->End

Caption: Workflow for determining the IC50 of Tocainide using patch-clamp.

Troubleshooting_Logic Inconsistent_Results Inconsistent Tocainide Results Check_Reagents Check Tocainide Stock (Racemate vs. Enantiomer, Age) Inconsistent_Results->Check_Reagents Check_Protocol Review Experimental Protocol (Voltage, Frequency, Temp.) Inconsistent_Results->Check_Protocol Check_Cells Assess Cell Health & Culture Conditions (Passage, Confluency) Inconsistent_Results->Check_Cells Check_Equipment Verify Patch-Clamp Rig (Grounding, Perfusion) Inconsistent_Results->Check_Equipment Use_Pure_Enantiomer Consider using pure R-(-)-tocainide Check_Reagents->Use_Pure_Enantiomer If Racemate Standardize_Parameters Standardize temperature and voltage protocols Check_Protocol->Standardize_Parameters If Variable Consistent_Culture Use consistent cell passage and plating density Check_Cells->Consistent_Culture If Inconsistent Calibrate_and_Maintain Perform rig maintenance and calibration Check_Equipment->Calibrate_and_Maintain If Issues Found

Caption: Logical approach to troubleshooting inconsistent Tocainide results.

References

Technical Support Center: Enhancing Whole-Cell Patch Clamp Seal Resistance with Tocainide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The use of tocainide to directly improve seal resistance in whole-cell patch clamp is not a widely documented or standard laboratory procedure. The information provided below is intended as a hypothetical guide for researchers exploring this novel application, based on the known pharmacological properties of tocainide and general principles of patch clamp electrophysiology. Researchers should exercise caution and perform thorough validation experiments.

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals who are investigating the potential use of tocainide to improve giga-seal formation in whole-cell patch clamp experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered when attempting to use tocainide as a seal-enhancing agent.

Problem Possible Cause Suggested Solution
Failure to achieve a giga-ohm seal (>1 GΩ) Tocainide concentration is too high, causing cell instability or cytotoxicity.Start with a low concentration of tocainide (e.g., 10-50 µM) in the external solution and titrate upwards. Monitor cell health visually.
Tocainide is altering membrane properties in a way that is detrimental to seal formation.Ensure the external solution has an optimal concentration of divalent cations (e.g., 1-2 mM Ca²⁺ and 1-2 mM Mg²⁺), which are known to be crucial for seal formation.
Unstable seal resistance after breakthrough The blocking effect of tocainide on sodium channels is altering membrane potential and stability.Clamp the cell at a holding potential where sodium channels are predominantly in the inactivated state, as tocainide has a higher affinity for this state. This may help to stabilize the membrane.[1][2][3]
Intracellular and extracellular solutions are not optimal for maintaining a stable recording environment with tocainide.Re-evaluate the ionic composition of your pipette and bath solutions. Ensure they are correctly balanced and filtered (0.22 µm filter) to remove any precipitates that could interfere with the seal.[4]
High series resistance or poor whole-cell access Tocainide may be indirectly affecting the properties of the cell membrane or the pipette tip.Fire-polish the pipette tip to ensure it is smooth. Ensure a clean and debris-free cell culture preparation.[4]
Noisy recordings or altered channel kinetics Tocainide is actively blocking voltage-gated sodium channels, which may be the primary ion channels of interest.This is an expected effect of tocainide.[5][6] This method may not be suitable for studying sodium channel currents. Consider using tocainide for studying other ion channels that are not affected by it.
The concentration of tocainide is causing unintended off-target effects.Perform control experiments to characterize the effects of your chosen tocainide concentration on the specific ion channels you are studying.

Frequently Asked Questions (FAQs)

Q1: What is the hypothetical mechanism by which tocainide might improve seal resistance?

A1: While not proven, it is hypothesized that as a lipophilic molecule, tocainide may interact with the lipid bilayer of the cell membrane, potentially altering its fluidity or surface charge in a manner that promotes a tighter seal with the glass pipette. Its interaction with membrane proteins, specifically sodium channels, could also locally alter the membrane structure.

Q2: What is a good starting concentration for tocainide in the external solution?

A2: Based on concentrations used in studies examining its effects on sodium channels, a starting range of 40-180 µM could be considered.[7] It is crucial to perform a dose-response curve to determine the optimal concentration that may enhance seal resistance without causing significant cytotoxicity or channel block that would interfere with your experiment.

Q3: Can tocainide be included in the internal (pipette) solution?

A3: It is generally not recommended to include tocainide in the internal solution when investigating its effects on seal formation, as this would introduce the drug to the intracellular environment immediately upon going whole-cell, making it difficult to isolate its effects on the initial seal formation. The standard approach would be to include it in the external (bath) solution.

Q4: How does tocainide's sodium channel blocking activity affect its use as a seal enhancer?

A4: Tocainide is a known blocker of voltage-gated sodium channels.[3][8] This will interfere with the study of these channels. If your experiment focuses on other ion channels, you must perform control experiments to ensure that the concentration of tocainide used does not have off-target effects on your channels of interest. Tocainide preferentially binds to the inactivated state of sodium channels.[1][2]

Q5: Are there any known alternatives to tocainide for improving seal resistance?

A5: Yes, several methods are more commonly used to improve seal resistance. These include optimizing the divalent cation concentration (Ca²⁺ and Mg²⁺) in the external solution, using different types of glass for pipettes, fire-polishing the pipette tips, and in automated patch clamp systems, using "seal enhancers" like CaF₂.[9][10] More recently, reducing agents like DTT and TCEP have been shown to improve seal formation and longevity.[10]

Quantitative Data Summary

The following table summarizes tocainide concentrations used in published electrophysiological studies. Note that these concentrations were used to study the effects of tocainide on ion channels, not for seal enhancement. This data can serve as a starting point for determining a suitable concentration range for investigating its potential effects on seal resistance.

Parameter Value Context Reference
Concentration Range 43.7, 87.5, 174.9 µMStudy of tocainide's effects on transmembrane action potentials in guinea-pig papillary muscles.[7]
IC₅₀ for R-(-)-tocainide 184 ± 8 µMInhibition of [³H]batrachotoxin benzoate binding to cardiac sodium channels.[11]
IC₅₀ for S-(+)-tocainide 546 ± 37 µMInhibition of [³H]batrachotoxin benzoate binding to cardiac sodium channels.[11]
Effective Dose (in vivo) 7.1 - 9.0 mg/kgAntiarrhythmic effects of S and R tocainide enantiomers in a canine model.[12]

Experimental Protocols

Protocol: Hypothetical Procedure for Using Tocainide to Improve Whole-Cell Seal Resistance

1. Preparation of Solutions:

  • External Solution: Prepare your standard external recording solution. Ensure it is filtered through a 0.22 µm filter. Prepare stock solutions of tocainide in a suitable solvent (e.g., water or DMSO) at a high concentration. On the day of the experiment, dilute the tocainide stock into the external solution to achieve the desired final concentrations for testing (e.g., 10 µM, 50 µM, 100 µM, 200 µM).

  • Internal Solution: Prepare your standard internal (pipette) solution and filter it through a 0.22 µm filter.

2. Cell Preparation:

  • Culture and prepare the cells for patch clamping according to your standard protocol. Ensure the cells are healthy and not overgrown.

3. Pipette Preparation:

  • Pull glass pipettes to a resistance of 2-5 MΩ.

  • Fire-polish the pipette tips to ensure a smooth surface, which is critical for forming a good seal.[4]

4. Patching Procedure:

  • Fill the patch pipette with the internal solution.

  • Approach the target cell with the pipette while applying slight positive pressure.

  • Once the pipette touches the cell membrane, release the positive pressure to allow the membrane to form a seal with the pipette tip.

  • Apply gentle suction to facilitate the formation of a giga-ohm seal (>1 GΩ).

5. Application of Tocainide (in the external solution):

  • Perform initial attempts to form a seal in your standard external solution (control).

  • If a stable giga-seal is difficult to achieve, perfuse the recording chamber with the external solution containing the lowest concentration of tocainide.

  • Attempt to form a seal on a new cell in the presence of tocainide.

  • If necessary, gradually increase the concentration of tocainide in subsequent experiments to determine an optimal concentration.

6. Achieving Whole-Cell Configuration:

  • Once a stable giga-ohm seal is formed, apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

7. Data Acquisition and Analysis:

  • Monitor the seal resistance, series resistance, and cell capacitance throughout the experiment.

  • Compare the success rate of giga-seal formation, the stability of the seals, and the recording quality between control conditions and experiments with different concentrations of tocainide.

Visualizations

cluster_workflow Hypothetical Workflow for Tocainide Application prep Prepare Cells and Solutions pipette Prepare and Fire-Polish Pipette prep->pipette approach Approach Cell with Pipette pipette->approach seal Attempt Giga-Seal Formation (Control Solution) approach->seal success Stable Giga-Seal? seal->success perfuse Perfuse with Tocainide Solution success->perfuse No whole_cell Achieve Whole-Cell Configuration success->whole_cell Yes new_cell Select New Cell perfuse->new_cell re_seal Attempt Giga-Seal Formation (Tocainide Solution) new_cell->re_seal re_seal->whole_cell record Record Data whole_cell->record

Caption: Hypothetical workflow for testing tocainide as a seal enhancer.

cluster_pathway Tocainide's Known Mechanism of Action tocainide Tocainide inactive_state Inactive State tocainide->inactive_state  Preferentially Binds To na_channel Voltage-Gated Sodium Channel open_state Open State na_channel->open_state Activation closed_state Closed State inactive_state->closed_state Recovery block Channel Block inactive_state->block open_state->inactive_state Inactivation na_influx Na+ Influx open_state->na_influx closed_state->open_state Depolarization depolarization Membrane Depolarization na_influx->depolarization

Caption: Tocainide's primary action is blocking inactive sodium channels.

cluster_troubleshooting Troubleshooting Logic for Unstable Seal start Unstable Seal with Tocainide check_conc Is Tocainide Concentration Too High? start->check_conc lower_conc Lower Tocainide Concentration check_conc->lower_conc Yes check_divalents Are Divalent Cations (Ca²⁺/Mg²⁺) Optimal? check_conc->check_divalents No recheck Re-evaluate Seal Stability lower_conc->recheck adjust_divalents Adjust Divalent Concentration check_divalents->adjust_divalents No check_holding Is Holding Potential Appropriate? check_divalents->check_holding Yes adjust_divalents->recheck adjust_holding Adjust Holding Potential to Favor Inactivated State check_holding->adjust_holding No check_holding->recheck Yes adjust_holding->recheck

Caption: Logical steps for troubleshooting an unstable giga-seal.

References

Tocainide Technical Support Center: Minimizing Off-Target Effects in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the off-target effects of tocainide in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of tocainide?

Tocainide is a Class Ib antiarrhythmic agent that primarily functions by blocking voltage-gated sodium channels, with a particular affinity for the cardiac sodium channel isoform NaV1.5.[1] It preferentially binds to the open or inactivated states of these channels, thereby reducing the influx of sodium ions during the depolarization phase of the action potential. This action stabilizes the cell membrane, decreases excitability, and slows conduction velocity, particularly in ischemic or damaged tissues.

Q2: What are the known or potential off-target effects of tocainide?

While tocainide is relatively selective for sodium channels, some studies suggest it may also affect other ion channels. Like its analog lidocaine, tocainide can produce a dose-dependent decrease in potassium conductance.[1][2] Although comprehensive selectivity panel data for tocainide is not widely available, researchers should be aware of potential interactions with other channels, such as potassium and calcium channels, especially at higher concentrations. The clinical side effects of tocainide, such as central nervous system (CNS) effects (e.g., dizziness, tremors) and gastrointestinal issues, can be considered manifestations of off-target or systemic effects.[3]

Q3: How can I minimize the off-target effects of tocainide in my experiments?

Minimizing off-target effects is crucial for obtaining reliable and interpretable experimental results. Key strategies include:

  • Dose-Response Studies: Conduct thorough dose-response experiments to determine the lowest effective concentration of tocainide that elicits the desired on-target effect while minimizing off-target interactions.

  • Use of Appropriate Controls: Always include appropriate positive and negative controls in your experiments. This includes vehicle controls and, if possible, a structurally related but inactive compound.

  • Cell Line Selection: Utilize cell lines that express the target of interest (e.g., NaV1.5) at physiological levels. Overexpression systems can sometimes amplify off-target effects.

  • Stereoisomer Consideration: Tocainide has stereoisomers with different potencies. The R-(-)-enantiomer is more potent in blocking sodium channels than the S-(+)-enantiomer.[4] Using the more potent enantiomer may allow for lower effective concentrations, potentially reducing off-target effects.

  • Monitor for Off-Target Signatures: Be vigilant for unexpected cellular responses that are inconsistent with the known on-target mechanism of tocainide.

Troubleshooting Guide

Observed Problem Potential Cause (Off-Target Effect) Recommended Action
Unexpected changes in cell membrane potential or action potential duration not fully explained by sodium channel blockade. Inhibition of potassium channels (e.g., hERG), leading to delayed repolarization.Perform electrophysiological assessments (e.g., patch-clamp) to directly measure the effects of tocainide on key potassium currents. Compare the IC50 for potassium channel inhibition to that of NaV1.5.
Alterations in intracellular calcium signaling or contractility in cardiac myocyte preparations. Indirect effects on calcium homeostasis secondary to changes in membrane potential or potential direct effects on calcium channels at high concentrations.Use calcium imaging techniques (e.g., Fura-2, Fluo-4) to monitor intracellular calcium transients in the presence of tocainide. Assess the effect of tocainide on L-type calcium channel currents via patch-clamp.
Observed cellular effects are not consistent between different cell lines or tissue preparations. Differential expression of off-target proteins in the experimental models.Characterize the expression levels of key ion channels (e.g., NaV1.5, various potassium and calcium channels) in your experimental systems using techniques like qPCR or Western blotting.
High degree of variability or unexpected cell death at concentrations intended to be therapeutic. Off-target toxicity or cellular stress responses.Perform cell viability assays (e.g., MTT, LDH) across a range of tocainide concentrations. Consider using a lower concentration or a more specific analog if available.

Quantitative Data Summary

The following table summarizes the available quantitative data on the on-target and potential off-target effects of tocainide and a related compound. This data highlights the importance of determining the selectivity profile of a compound.

Compound Target Assay IC50 / Ki Reference
R-(-)-tocainideSodium Channel[3H]batrachotoxin benzoate binding184 ± 8 µM[4]
S-(+)-tocainideSodium Channel[3H]batrachotoxin benzoate binding546 ± 37 µM[4]
To042 (Tocainide Analog)hERG Potassium ChannelPatch-clamp5.9 ± 1.4 µM[5]

Experimental Protocols

Protocol 1: Electrophysiological Assessment of Tocainide's On-Target (NaV1.5) and Off-Target (hERG) Effects using Patch-Clamp

This protocol is adapted from FDA guidelines for assessing drug-ion channel interactions.[6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of tocainide on human NaV1.5 and hERG potassium channels expressed in a stable cell line (e.g., HEK293).

Materials:

  • HEK293 cells stably expressing hNaV1.5 or hERG

  • Whole-cell patch-clamp setup with amplifier, data acquisition system, and perfusion system

  • Borosilicate glass capillaries for pipette fabrication

  • External and internal solutions (see tables below)

  • Tocainide stock solution (in appropriate solvent, e.g., DMSO or water)

  • Positive controls: Flecainide for NaV1.5, Dofetilide for hERG

External Solution (NaV1.5):

Component Concentration (mM)
NaCl140
KCl4
CaCl22
MgCl21
HEPES10
Glucose10
pH adjusted to 7.4 with NaOH

Internal Solution (NaV1.5):

Component Concentration (mM)
CsF130
NaCl10
EGTA10
HEPES10
Mg-ATP4
pH adjusted to 7.2 with CsOH

External Solution (hERG):

Component Concentration (mM)
NaCl137
KCl4
CaCl21.8
MgCl21
HEPES10
Glucose10
pH adjusted to 7.4 with NaOH

Internal Solution (hERG):

Component Concentration (mM)
K-gluconate120
KCl20
EGTA5
HEPES10
Mg-ATP1.5
pH adjusted to 7.3 with KOH

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Patch-Clamp Recording:

    • Transfer a coverslip with cells to the recording chamber and perfuse with the appropriate external solution at a physiological temperature (e.g., 35-37°C).

    • Establish a giga-ohm seal (>1 GΩ) between the patch pipette and a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Allow the cell to stabilize for 5-10 minutes.

  • Voltage-Clamp Protocols:

    • For NaV1.5:

      • Hold the cell at a membrane potential of -120 mV.

      • Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 50 ms) to elicit sodium currents.

      • Use a pulse frequency appropriate to assess use-dependent block (e.g., 1 Hz).

    • For hERG:

      • Hold the cell at -80 mV.

      • Apply a depolarizing step to +20 mV for 2 seconds to activate and then inactivate the channels.

      • Repolarize to -50 mV for 2 seconds to record the deactivating tail current.

  • Drug Application:

    • Record baseline currents in the drug-free external solution.

    • Apply increasing concentrations of tocainide (e.g., 1 µM, 10 µM, 30 µM, 100 µM, 300 µM, 1 mM) via the perfusion system, allowing the current to reach a steady-state at each concentration.

    • Perform a washout with the drug-free solution to assess the reversibility of the block.

  • Data Analysis:

    • Measure the peak inward current for NaV1.5 and the peak tail current for hERG at each tocainide concentration.

    • Normalize the current at each concentration to the baseline current.

    • Plot the normalized current as a function of tocainide concentration and fit the data to a Hill equation to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_prep Cell Culture (e.g., HEK293 expressing NaV1.5 or hERG) patch Whole-Cell Patch-Clamp cell_prep->patch solution_prep Prepare Internal & External Solutions solution_prep->patch baseline Record Baseline Currents patch->baseline drug_app Apply Increasing Tocainide Concentrations baseline->drug_app washout Washout drug_app->washout measure Measure Peak Currents washout->measure normalize Normalize to Baseline measure->normalize ic50 Calculate IC50 normalize->ic50

Caption: Experimental workflow for determining the IC50 of tocainide on ion channels.

signaling_pathway cluster_on_target On-Target Effect cluster_off_target Potential Off-Target Effect tocainide_on Tocainide nav15 NaV1.5 Channel tocainide_on->nav15 Blocks na_influx Decreased Na+ Influx nav15->na_influx depol Reduced Depolarization na_influx->depol excitability Decreased Excitability depol->excitability tocainide_off Tocainide (High Concentration) k_channel Potassium Channel (e.g., hERG) tocainide_off->k_channel Blocks k_efflux Decreased K+ Efflux k_channel->k_efflux repol Delayed Repolarization k_efflux->repol apd Prolonged Action Potential Duration repol->apd

Caption: On-target vs. potential off-target signaling pathways of tocainide.

troubleshooting_logic start Unexpected Experimental Result Observed q1 Is the tocainide concentration in the optimal range? start->q1 action1 Perform Dose-Response Curve to Find Lowest Effective Concentration q1->action1 No q2 Are appropriate controls in place? q1->q2 Yes a1_yes Yes a1_no No action1->q1 action2 Include Vehicle and Negative Controls q2->action2 No q3 Could an off-target ion channel be involved? q2->q3 Yes a2_yes Yes a2_no No action2->q2 action3 Perform Electrophysiology on a Panel of Ion Channels (e.g., K+, Ca2+) q3->action3 Yes end Hypothesize and Test Alternative Mechanisms q3->end No a3_yes Yes a3_no No

Caption: Logical workflow for troubleshooting unexpected results in tocainide experiments.

References

Technical Support Center: Adjusting pH of Tocainide Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the preparation and pH adjustment of tocainide hydrochloride solutions. Adhering to proper pH adjustment protocols is critical for ensuring drug solubility, stability, and the overall success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

Understanding the fundamental properties of this compound is the first step in handling it correctly. Tocainide is a primary amine analog of lidocaine.[1][2] Its hydrochloride salt form is generally stable under recommended storage conditions but is incompatible with strong alkalis.[3]

Data Presentation: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Weight 228.72 g/mol [4][5]
pKa (Primary Amine) 7.7 [6]
Alternate Reported pKa (Strongest Basic) 8.23, 9.56 [5][7]

| Appearance | Solid |[3] |

Q2: Why is pH adjustment critical for this compound solutions?

The pH of the solution directly impacts the solubility and stability of tocainide. This compound, the salt form, is water-soluble. However, as the pH increases, especially around its pKa of 7.7, the equilibrium shifts towards its free base form, which is significantly less water-soluble.[6] This can lead to precipitation, altering the effective concentration of the drug in your experiment. For biological assays, adjusting the pH to a physiological range (e.g., 7.2-7.4) is often necessary.

Q3: How does solubility change with pH?

The solubility of this compound is highest in acidic conditions where it exists predominantly as the protonated, charged salt. As a base is added and the pH approaches the pKa, the uncharged free base begins to form. Once the concentration of the free base exceeds its solubility limit, it will precipitate out of the solution. Therefore, expect solubility to decrease as the pH increases.

Data Presentation: Solubility of this compound

Solvent Solubility Notes Source(s)
Water 50 mg/mL May require sonication to dissolve. [2]
DMSO 125 mg/mL May require sonication to dissolve. [2]

| DMSO (alternate) | 30 mg/mL | - | |

Q4: What reagents are recommended for adjusting the pH of this compound solutions?

For increasing the pH, the following can be used:

  • Sodium Hydroxide (NaOH): Use dilute solutions (e.g., 0.1 M or 1 M) for precise control. Add dropwise with vigorous stirring.

  • Sodium Bicarbonate (NaHCO3): Often used to adjust the pH of local anesthetics like lidocaine to a physiological range.[8] It also provides some buffering capacity.

  • Phosphate Buffers (e.g., PBS): Using a buffer to prepare the solution from the start can help maintain a stable pH within the desired physiological range.

For decreasing the pH, a dilute solution of hydrochloric acid (HCl) (e.g., 0.1 M) is suitable.

Q5: What are the recommended storage conditions for prepared solutions?

Once prepared, solutions should be aliquoted to prevent contamination and degradation from repeated freeze-thaw cycles.[1][9]

  • -20°C: Use within 1 month.[1][2][9]

  • -80°C: Use within 6 months.[1][2][9]

Experimental Protocols

Protocol: Preparation and pH Adjustment of an Aqueous this compound Solution

This protocol describes the standard method for preparing a simple aqueous solution of this compound and adjusting its pH.

Materials:

  • This compound powder

  • High-purity water or desired buffer (e.g., saline)

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • 0.1 M Hydrochloric Acid (HCl) solution

  • Calibrated pH meter with electrode

  • Stir plate and magnetic stir bar

  • Sterile glassware

Methodology:

  • Calibration: Calibrate the pH meter according to the manufacturer's instructions using standard buffers (e.g., pH 4.0, 7.0, 10.0).

  • Dissolution: Weigh the desired amount of this compound powder and record the mass. Add it to a beaker containing the desired volume of water or saline. Place a magnetic stir bar in the beaker.

  • Mixing: Place the beaker on a stir plate and stir until the powder is completely dissolved. The initial pH of the solution will be acidic.

  • Initial pH Measurement: Immerse the pH electrode in the solution, ensuring the tip does not contact the spinning stir bar. Record the initial pH.

  • pH Adjustment:

    • To increase the pH, add the 0.1 M NaOH solution dropwise while continuously monitoring the pH reading.

    • Allow the reading to stabilize after each addition. The pH will change more rapidly as it approaches the pKa (7.7).[10]

    • If you overshoot the target pH, add 0.1 M HCl dropwise to lower it.

  • Finalization: Once the target pH is reached and stable, record the final pH and volume. If required for your application, sterile-filter the solution using a 0.22 µm filter.

  • Storage: Store the final solution in appropriate aliquots at -20°C or -80°C.[2]

G weigh 1. Weigh Tocainide HCl dissolve 2. Dissolve in Solvent weigh->dissolve measure_initial 3. Measure Initial pH dissolve->measure_initial add_base 4. Add Base Dropwise measure_initial->add_base monitor 5. Monitor pH & Stir add_base->monitor check Target pH Reached? monitor->check check->add_base No filter 7. Sterile Filter (Optional) check->filter Yes store 8. Aliquot & Store filter->store

Caption: Workflow for preparing and adjusting the pH of a this compound solution.

Troubleshooting Guide

Problem: The solution becomes cloudy or forms a precipitate when adding a base.

This is the most common issue encountered and typically indicates that the tocainide free base has precipitated out of the solution.

G start Precipitate Forms During pH Adjustment cause1 Cause: pH is too high, exceeding solubility of free base. start->cause1 solution1 Option 1: Lower pH with dilute HCl until precipitate redissolves. cause1->solution1 solution2 Option 2: Re-prepare at a lower total concentration. cause1->solution2 solution3 Option 3: Add base more slowly with vigorous stirring. cause1->solution3

Caption: Decision tree for troubleshooting precipitation in this compound solutions.

Problem: The pH reading is unstable and drifts continuously.

  • Possible Cause: Inadequate mixing of the solution.

    • Solution: Ensure the magnetic stir bar is spinning at a sufficient speed to create a vortex, ensuring rapid homogenization of the added titrant.

  • Possible Cause: pH electrode requires calibration or maintenance.

    • Solution: Recalibrate the pH meter with fresh, certified buffers. If the problem persists, clean the electrode according to the manufacturer's guidelines or refill the electrolyte solution.

  • Possible Cause: Temperature fluctuations.

    • Solution: Allow the solution to reach thermal equilibrium with the ambient temperature before and during pH adjustment.

Problem: It is difficult to hit the target pH; the value is constantly overshot.

  • Possible Cause: The concentration of the titrant (acid or base) is too high for the desired precision. This is especially true near the pKa, where small additions cause large pH shifts.[10]

    • Solution: Switch to a more dilute titrant (e.g., from 1 M NaOH to 0.1 M or 0.01 M NaOH) when you are within 1-1.5 pH units of your target. Add the titrant one drop at a time and wait for the reading to stabilize.

References

Technical Support Center: Ensuring Reproducibility in Tocainide Electrophysiology Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting reproducible electrophysiology studies with tocainide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My tocainide stock solution appears cloudy or precipitates when diluted in the external solution. What should I do?

A1: Tocainide hydrochloride has good aqueous solubility, but precipitation can still occur due to several factors.

  • Solvent Choice: For stock solutions, sterile water or a buffer like HEPES-buffered saline is recommended. If using an organic solvent like DMSO for an analog, ensure the final concentration in the aqueous external solution is low (typically ≤0.1%) to prevent precipitation.[1]

  • pH of Solutions: Ensure the pH of your external solution is stable and within a physiological range (e.g., 7.4). Changes in pH can affect the solubility of the compound.

  • Solution Temperature: Perform dilutions at room temperature. Cold solutions can sometimes cause a compound to come out of solution.

  • Troubleshooting Steps:

    • Prepare a fresh stock solution of tocainide.

    • Ensure the stock solution is fully dissolved before further dilution. Gentle vortexing or sonication can help.

    • Add the tocainide stock solution to the external solution in a drop-wise manner while stirring.[2]

    • If precipitation persists, consider making an intermediate dilution step.

Q2: I am observing inconsistent levels of sodium channel block with the same concentration of tocainide across different cells. What could be the cause?

A2: Inconsistent block is a common issue in electrophysiology and can stem from several sources. Tocainide's mechanism of action as a state-dependent blocker makes it particularly sensitive to experimental conditions.

  • Inconsistent Cell Health: Only use cells with a stable resting membrane potential and low leak current. Depolarized cells will have a higher proportion of inactivated sodium channels, which can alter the baseline block by tocainide.

  • Variable Stimulation Frequency: Tocainide exhibits use-dependent block, meaning its inhibitory effect increases with the frequency of channel activation.[3][4] Ensure that the stimulation frequency is kept constant across all experiments you intend to compare.

  • Holding Potential Fluctuations: The holding potential determines the proportion of channels in the resting versus inactivated state. Tocainide has different affinities for these states.[5][6] Small variations in the holding potential between experiments can lead to different levels of tonic block.

  • Incomplete Solution Exchange: Ensure your perfusion system allows for complete and rapid exchange of the external solution in the recording chamber. Inadequate exchange will lead to an actual tocainide concentration that is lower than intended.

Q3: My whole-cell patch clamp recordings are unstable and I lose the seal shortly after applying tocainide.

A3: Recording instability can be a general issue with patch clamping, but the addition of any compound can sometimes exacerbate the problem.

  • Seal Quality: Aim for a high-resistance seal (GΩ) before breaking into the whole-cell configuration. A poor seal is more likely to become unstable during a long recording.

  • Solution Osmolarity: Ensure that the osmolarity of your internal and external solutions are appropriately matched (internal solution is often slightly hypo-osmotic, e.g., 270 mOsm, compared to the external solution, e.g., 290 mOsm).[7]

  • Mechanical Stability: Check for any sources of mechanical drift in your setup, such as the micromanipulator or perfusion lines.[8]

  • Drug-Induced Cell Swelling or Shrinking: Although less common, some compounds can induce changes in cell volume. If you suspect this, you may need to adjust the osmolarity of your solutions.

Q4: I am having difficulty isolating a stable sodium current (INa) even before applying tocainide. What are some common issues?

A4: Recording fast-activating and inactivating currents like INa is technically challenging.

  • Voltage Clamp Quality: Due to the large and rapid nature of INa, poor voltage control is a common problem, leading to space clamp issues, especially in large cells like cardiomyocytes.[9]

    • Series Resistance Compensation: Use an amplifier with series resistance compensation and set it appropriately (typically 70-80%) to improve the speed and accuracy of the voltage clamp. Be cautious of overcompensation which can cause oscillations.

    • Reducing Current Amplitude: To improve voltage control, you can reduce the magnitude of the sodium current by lowering the external sodium concentration.[9]

  • Current Rundown: INa can "rundown" or decrease in amplitude over the course of an experiment. This can be mitigated by:

    • Using perforated patch-clamp instead of conventional whole-cell.

    • Including ATP and GTP in your internal solution to support cellular metabolism.[7]

Data Presentation: Tocainide's Effect on Voltage-Gated Sodium Channels

The following table summarizes the inhibitory concentrations (IC50) of tocainide and related Class Ib antiarrhythmics on various voltage-gated sodium channels. Note that the IC50 is highly dependent on the experimental conditions, particularly the stimulation frequency and holding potential.

CompoundChannel SubtypeExperimental ConditionIC50 (µM)Reference
Tocainide (R-(-)-enantiomer) Cardiac Sodium ChannelRadioligand binding assay184 ± 8[10]
Tocainide (S-(+)-enantiomer) Cardiac Sodium ChannelRadioligand binding assay546 ± 37[10]
Mexiletine hNav1.5Automated patch-clamp67.2[11]
Mexiletine hNav1.5Automated patch-clamp (late current)~4-6 fold preference for late vs. peak current[12]
Flecainide (Class Ic for comparison) hNav1.5Automated patch-clamp10.7[11]
Flecainide (Class Ic for comparison) hNav1.5Use-dependent block (10 Hz)7.4[13]
Flecainide (Class Ic for comparison) hNav1.5Resting block345[13]

Experimental Protocols

Protocol 1: Preparation of Tocainide Stock Solution
  • Compound: this compound.

  • Solvent: High-purity water (e.g., Milli-Q) or a suitable buffer (e.g., HEPES-buffered saline).

  • Procedure:

    • Prepare a 10 mM or 100 mM stock solution. For example, for a 10 mM stock, dissolve 2.287 mg of tocainide HCl (MW = 228.7 g/mol ) in 1 ml of solvent.

    • Ensure complete dissolution by gentle vortexing.

    • Store the stock solution in aliquots at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[14]

  • Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the final desired concentrations in the external recording solution.

Protocol 2: Whole-Cell Voltage-Clamp Recordings of Nav1.5 Currents

This protocol is designed for mammalian cells (e.g., HEK293) stably expressing the human Nav1.5 channel.

Solutions:

  • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[15]

  • Internal Solution (in mM): 110 CsF, 20 CsCl, 10 NaF, 10 EGTA, 10 HEPES. Adjust pH to 7.35 with CsOH.[16] (Note: Cesium is used to block potassium channels).

Procedure:

  • Establish a whole-cell patch-clamp configuration.

  • Allow the cell to stabilize for 5-10 minutes after achieving whole-cell access.

  • Set the holding potential to -120 mV to ensure most channels are in the resting state.

  • Apply voltage steps to elicit sodium currents.

  • Perform series resistance compensation (70-80%).

  • Record baseline currents in the control external solution.

  • Perfuse the cell with the external solution containing the desired concentration of tocainide and record the blocked currents.

Protocol 3: Assessing Use-Dependent Block of Nav1.5 by Tocainide
  • Follow the general procedure in Protocol 2.

  • From a holding potential of -120 mV, apply a train of depolarizing pulses (e.g., to -20 mV for 20 ms) at a specific frequency (e.g., 1 Hz, 5 Hz, or 10 Hz).

  • Measure the peak inward current for each pulse in the train.

  • In the presence of tocainide, a use-dependent block will manifest as a progressive decrease in the peak current with each successive pulse.

  • Quantify the use-dependent block by comparing the amplitude of the first and last pulse in the train.

Visualizations

Tocainide_Mechanism_of_Action cluster_channel_states Nav1.5 Channel States Resting Resting Open Open Resting->Open Depolarization Inactivated Inactivated Open->Inactivated Inactivation Inactivated->Resting Repolarization Tocainide Tocainide Tocainide->Open Binds Tocainide->Inactivated Preferentially Binds

Caption: State-dependent binding of tocainide to the Nav1.5 channel.

Electrophysiology_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 with Nav1.5) Patch_Clamp Establish Whole-Cell Patch Clamp Cell_Culture->Patch_Clamp Solution_Prep Prepare Internal & External Solutions Solution_Prep->Patch_Clamp Tocainide_Stock Prepare Tocainide Stock Solution Drug_Application Perfuse with Tocainide Tocainide_Stock->Drug_Application Baseline Record Baseline I_Na Currents Patch_Clamp->Baseline Baseline->Drug_Application Record_Block Record Blocked I_Na Currents Drug_Application->Record_Block Data_Analysis Analyze Tonic and Use-Dependent Block Record_Block->Data_Analysis IC50_Curve Generate IC50 Curves Data_Analysis->IC50_Curve

Caption: Workflow for a tocainide electrophysiology experiment.

References

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for Tocainide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of tocainide in various biological matrices. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs, ensuring accuracy, precision, and reliability of results. The methodologies and validation parameters detailed below are compiled from peer-reviewed scientific literature.

Comparison of Validated HPLC Methods for Tocainide Analysis

The following table summarizes the key performance characteristics of different HPLC methods validated for the determination of tocainide. These methods vary in their chromatographic conditions and sample preparation techniques, offering a range of options for diverse research and clinical applications.

ParameterMethod 1: Reversed-Phase HPLC-UVMethod 2: Chiral Reversed-Phase HPLC-UV
Analyte Total TocainideTocainide Enantiomers (R-(-) and S-(+))
Matrix Human PlasmaHuman Plasma and Urine
Column µ-Bondapak C18Crownpak CR(+)
Mobile Phase 85:15 mixture of 0.025M monobasic potassium phosphate (pH 3.0) and acetonitrile.[1]Perchloric acid (pH not specified)
Flow Rate 1.0 mL/min[1]1.0 mL/min
Detection UV at 210 nm[1]UV at 254 nm
Linearity Range Data not availableData not available
Accuracy Data not availableData not available
Precision (%RSD) Data not availableData not available
Limit of Detection (LOD) 200 ng/mL[2]Data not available
Limit of Quantification (LOQ) Data not availableData not available
Internal Standard N-(2,6-dimethylphenyl)-2-amino-butanimide[1]Not specified

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to offer a comprehensive understanding of the procedures involved in each analytical method.

Method 1: Reversed-Phase HPLC-UV for Total Tocainide in Human Plasma

This method is suitable for the quantitative determination of total tocainide concentrations in human plasma samples.

1. Sample Preparation: Liquid-Liquid Extraction

  • To 1 mL of plasma, add an internal standard (N-(2,6-dimethylphenyl)-2-amino-butanimide).

  • Basify the plasma sample.

  • Extract the tocainide and internal standard with methylene chloride.

  • Evaporate the organic extract to dryness.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

2. Chromatographic Conditions

  • Column: µ-Bondapak C18

  • Mobile Phase: Prepare an 85:15 (v/v) mixture of 0.025M monobasic potassium phosphate buffer (adjusted to pH 3.0) and acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: Not specified.

  • Detector: UV detector set at a wavelength of 210 nm.[1]

Method 2: Chiral Reversed-Phase HPLC-UV for Tocainide Enantiomers in Human Plasma and Urine

This method allows for the separation and quantification of the individual R-(-) and S-(+)-enantiomers of tocainide, which is crucial for pharmacokinetic and pharmacodynamic studies.

1. Sample Preparation

  • Plasma: Specific details on plasma sample preparation were not available in the reviewed literature. A generic protein precipitation or liquid-liquid extraction followed by reconstitution in the mobile phase is a common approach.

  • Urine: Direct injection of diluted urine samples may be possible, or a solid-phase extraction (SPE) cleanup step can be employed to remove interfering substances.

2. Chromatographic Conditions

  • Column: Crownpak CR(+) chiral stationary phase.

  • Mobile Phase: Perchloric acid solution. The exact concentration and pH were not specified but should be optimized for optimal separation.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: Not specified.

  • Detector: UV detector set at a wavelength of 254 nm.[3]

Workflow for HPLC Method Validation

The validation of an analytical method is essential to ensure its reliability and suitability for its intended purpose. The following diagram illustrates a typical workflow for the validation of an HPLC method, based on the International Council for Harmonisation (ICH) guidelines.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD_Start Define Analytical Target Profile (ATP) MD_Optimize Optimize Chromatographic Conditions MD_Start->MD_Optimize MD_SamplePrep Develop Sample Preparation Procedure MD_Optimize->MD_SamplePrep V_Protocol Develop Validation Protocol MD_SamplePrep->V_Protocol Method Ready for Validation V_Specificity Specificity/ Selectivity V_Protocol->V_Specificity V_Linearity Linearity & Range V_Protocol->V_Linearity V_Accuracy Accuracy V_Protocol->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Protocol->V_Precision V_LOD_LOQ LOD & LOQ V_Protocol->V_LOD_LOQ V_Robustness Robustness V_Protocol->V_Robustness V_Report Generate Validation Report V_Specificity->V_Report V_Linearity->V_Report V_Accuracy->V_Report V_Precision->V_Report V_LOD_LOQ->V_Report V_Robustness->V_Report RA_SST System Suitability Testing (SST) V_Report->RA_SST Validated Method RA_Analysis Sample Analysis RA_SST->RA_Analysis

Caption: A flowchart illustrating the typical stages of HPLC method development, validation, and routine analysis.

This guide provides a foundational comparison of HPLC methods for tocainide analysis. For the successful implementation and validation of any analytical method, it is imperative to consult the original research articles and relevant regulatory guidelines for comprehensive details and specific acceptance criteria.

References

A Comparative Analysis of Tocainide Clinical Trials for Ventricular Arrhythmias

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-study comparison of clinical trial results for tocainide, an oral class Ib antiarrhythmic agent. The following sections detail the efficacy, safety, and pharmacokinetic parameters of tocainide, supported by experimental data from various clinical investigations. Methodological summaries and visual representations of key processes are included to facilitate a deeper understanding of the clinical application and mechanism of action of this drug.

Efficacy of Tocainide in Ventricular Arrhythmia Suppression

Tocainide has been evaluated in numerous clinical trials for its efficacy in suppressing ventricular arrhythmias, particularly premature ventricular contractions (PVCs) and ventricular tachycardia (VT). The data consistently demonstrate its effectiveness, although response rates can vary depending on the patient population and the specific arrhythmia being treated.

Key Efficacy Findings:
  • PVC Suppression: In a study involving 15 patients with frequent PVCs, 11 responders experienced an average PVC reduction of 91% (ranging from 70% to 100%) at doses that did not produce side effects.[1][2] A plasma concentration above 6.0 µg/mL was associated with a 70% reduction in PVCs.[1][2] In another study with 12 patients, 8 demonstrated effective suppression of ventricular ectopic depolarizations (76-95%).

  • Refractory Arrhythmias: In a multicenter study of patients with life-threatening ventricular arrhythmias refractory to other therapies, 61% of all patients and 71% of those with documented severe, symptomatic arrhythmias responded successfully to tocainide.[2] Of the responders with severe arrhythmias, 87% had a total abolition of symptomatic events.[2] Another study on patients with refractory ventricular arrhythmias showed that 15 out of 19 had good initial responses to oral therapy.

  • Post-Myocardial Infarction: In convalescing myocardial infarction patients, tocainide significantly reduced ventricular premature beat (VPB) frequency in 7 of 18 patients, with responders showing a 200% to 545% reduction in VPB frequency at blood levels greater than 3.5 µg/mL.[3][4] However, in a double-blind, placebo-controlled study of patients with acute myocardial infarction, tocainide did not significantly reduce the incidence of ventricular fibrillation or symptomatic ventricular tachycardia.[5]

Table 1: Summary of Tocainide Efficacy in Clinical Trials

Study PopulationNumber of PatientsKey Efficacy EndpointResponse Rate/EfficacyDosage Range
Frequent PVCs15>70% PVC Reduction73% (11/15)400-600 mg every 8 hours
Refractory Ventricular Arrhythmias252 (with severe symptoms)Successful Response71%1200-2400 mg/day (divided doses)[2]
Convalescent Myocardial Infarction18Significant VPB Reduction39% (7/18)17.7 ± 4.9 mg/kg/day[3][4]
Refractory Ventricular Arrhythmias19Good Initial Response79% (15/19)Not specified
Stable Ventricular Ectopic Depolarizations1276-95% VED Suppression67% (8/12)400-1100 mg every 12 hours

Safety and Tolerability Profile

The clinical use of tocainide is often limited by its adverse effect profile, which primarily involves the central nervous and gastrointestinal systems. While many side effects are mild and dose-related, serious adverse reactions have been reported.

Common and Serious Adverse Events:
  • Neurological: Lightheadedness, dizziness, vertigo (8% to 25.3%), tremors (2.9% to 21.6%), and paresthesia (3.5% to 9.2%) are among the most frequently reported neurological side effects.

  • Gastrointestinal: Nausea, vomiting, and anorexia are common, occurring in 15% to 35% of patients. Administration with food can help mitigate these effects.

  • Serious Adverse Events: Although rare (0.2% of patients), serious hematologic side effects, including aplastic anemia and agranulocytosis, have been associated with tocainide and can be fatal. Regular blood count monitoring is recommended during the first few months of therapy.[6]

Table 2: Incidence of Common Adverse Events Associated with Tocainide

Adverse Event CategorySpecific Adverse EventReported Incidence
Nervous System Lightheadedness/Dizziness/Vertigo8% - 25.3%
Tremors2.9% - 21.6%
Paresthesia3.5% - 9.2%
Gastrointestinal Nausea, Vomiting, Anorexia15% - 35%
Diarrhea6.8%
Hypersensitivity Rash, Fever, Joint PainUp to 25%
Hematologic Aplastic Anemia, Agranulocytosis0.2%

Pharmacokinetics and Mechanism of Action

Tocainide is a class Ib antiarrhythmic agent, structurally similar to lidocaine, but with the advantage of being orally active. Its pharmacokinetic profile allows for effective oral administration.

Key Pharmacokinetic Parameters:
  • Bioavailability: Tocainide has a high oral bioavailability, approaching 100%, and is not significantly affected by food.[7]

  • Half-life: The plasma half-life of tocainide is approximately 15 hours, though it can be prolonged in patients with severe renal impairment.[7]

  • Metabolism: It undergoes negligible first-pass hepatic degradation, and no active metabolites have been identified.[7]

Mechanism of Action:

Tocainide exerts its antiarrhythmic effect by blocking voltage-gated sodium channels in the cardiac cell membrane.[5][8] It preferentially binds to the inactivated state of these channels, thereby reducing the influx of sodium ions during depolarization. This action stabilizes the cell membrane, decreases its excitability, and is more pronounced in ischemic or damaged myocardial tissue.[8]

Tocainide_Mechanism_of_Action NaChannel Voltage-Gated Sodium Channel SodiumInflux Sodium Ion Influx (Na+) Tocainide Tocainide Tocainide->NaChannel Depolarization Cellular Depolarization SodiumInflux->Depolarization Arrhythmia Ventricular Arrhythmia Depolarization->Arrhythmia

Caption: Tocainide's mechanism of action: blocking sodium channels.

Experimental Protocols in Tocainide Clinical Trials

The methodologies employed in tocainide clinical trials have generally followed a structured approach to assess both efficacy and safety.

Patient Population and Enrollment:
  • Inclusion Criteria: Patients typically included those with documented symptomatic ventricular arrhythmias, such as frequent PVCs or sustained/non-sustained VT. In some studies, patients were required to be refractory to or intolerant of other antiarrhythmic drugs.[2] Post-myocardial infarction patients were also a key study population.[3][4]

  • Exclusion Criteria: Common exclusion criteria included patients with severe renal or hepatic disease, seizure disorders, uncompensated heart failure, and advanced heart block.[9]

Dosing and Administration:
  • Dose-ranging studies: Initial phases often involved dose-ranging to determine the optimal therapeutic dose with minimal side effects.

  • Loading and Maintenance Doses: Some protocols utilized loading doses (e.g., 400-600 mg) followed by maintenance doses administered every 8 to 12 hours.

  • Intravenous and Oral Administration: In acute settings, such as immediately post-myocardial infarction, a combination of intravenous and oral administration has been used.[5]

Efficacy and Safety Assessment:
  • Holter Monitoring: Continuous ambulatory electrocardiographic (Holter) monitoring, typically for 24 to 48 hours, was the primary method for quantifying the frequency of ventricular arrhythmias before, during, and after treatment.[4][10]

  • Adverse Event Monitoring: Patients were closely monitored for adverse events through regular clinical assessments, and laboratory tests (hematologic, renal, and hepatic) were frequently performed.[9]

Tocainide_Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Holter Monitoring, Labs) Screening->Baseline Randomization Randomization (Tocainide vs. Placebo/Comparator) Baseline->Randomization Treatment Treatment Period (Dose Titration) Randomization->Treatment Monitoring Ongoing Monitoring (Holter, Adverse Events) Treatment->Monitoring FollowUp Follow-Up Period Monitoring->FollowUp Analysis Data Analysis (Efficacy & Safety) FollowUp->Analysis

Caption: A generalized workflow for a tocainide clinical trial.

References

A Comparative Guide to Tocainide Hydrochloride and Other Class IB Antiarrhythmics

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, objective comparison of tocainide hydrochloride with other prominent Class IB antiarrhythmic agents, primarily lidocaine and mexiletine. It is intended for researchers, scientists, and drug development professionals, offering a summary of performance based on experimental data, detailed methodologies of key experiments, and visual representations of mechanisms and workflows.

Mechanism of Action: The Class IB Profile

Class IB antiarrhythmic drugs exert their effect by blocking voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[1][2] Their defining characteristic is their rapid dissociation kinetics, meaning they bind to and release from the sodium channels quickly.[2][3] These agents preferentially bind to sodium channels in the open or, more significantly, the inactivated state.[1][2] This leads to a "use-dependent" block, where the effect is more pronounced at faster heart rates and in depolarized or ischemic tissue, where there are more inactivated channels.[1][3][4]

The primary electrophysiological outcome is a shortening of the action potential duration (APD) and the effective refractory period (ERP).[5][6][7] Unlike Class IA or IC agents, Class IB drugs have a minimal effect on the rate of depolarization (Phase 0) and therefore do not significantly prolong the QRS duration on an electrocardiogram (ECG).[2][5]

cluster_0 Cellular Level cluster_1 Drug Interaction cluster_2 Electrophysiological Effect IschemicTissue Ischemic/Depolarized Myocardium InactivatedNa Increased Inactivated Na+ Channels IschemicTissue->InactivatedNa causes Block Blockade of Na+ Channels InactivatedNa->Block leads to ClassIB Class IB Agent (Tocainide, Lidocaine, Mexiletine) ClassIB->InactivatedNa Preferentially Binds To ShortenAPD Shortened Action Potential Duration (APD) Block->ShortenAPD ShortenERP Shortened Effective Refractory Period (ERP) Block->ShortenERP SuppressArrhythmia Suppression of Ventricular Arrhythmias ShortenAPD->SuppressArrhythmia ShortenERP->SuppressArrhythmia

Caption: Mechanism of action for Class IB antiarrhythmic drugs.

Pharmacokinetic Properties

A key differentiator among Class IB agents is their pharmacokinetic profile, which dictates their route of administration and dosing frequency. Tocainide and mexiletine are orally active analogues of lidocaine, which is limited by extensive first-pass metabolism.[8][9][10]

Table 1: Comparative Pharmacokinetic Data

ParameterThis compoundLidocaineMexiletine
Bioavailability Nearly 100%[8]~35% (Oral)~90%
Route of Admin. Oral, IV[8][11]IV[4]Oral[4]
Elimination Half-life 15 hours (mean)[8][9]1.5 - 2 hours10 - 12 hours
Metabolism Hepatic (~60%), Renal (~40% unchanged)Hepatic (>90%)[12]Hepatic[12]
Protein Binding ~10%60 - 80%50 - 60%

Data compiled from sources[4][8][9][12].

Clinical Efficacy: Comparative Performance

Tocainide, lidocaine, and mexiletine are primarily indicated for the treatment of ventricular arrhythmias, such as ventricular tachycardia and premature ventricular complexes (PVCs).[4][13] Clinical trials have demonstrated that the efficacy of tocainide is comparable to that of lidocaine and other Class I agents.[8][9][14]

Table 2: Summary of Efficacy Data from Comparative Trials

Study EndpointThis compoundLidocaineMexiletineStudy Reference
Overall Efficacy (≥50% VPC reduction, VT abolition) 40% (6/15 patients)36% (5/14 patients)N/A[11]
>75% Reduction in Total VPCs 40% (6/15 patients)57% (8/14 patients)N/A[11]
>90% Suppression of Paired VPCs 69% (9/13 patients)54% (6/11 patients)N/A[11]
Abolition of Ventricular Tachycardia 45% (5/11 patients)33% (2/6 patients)N/A[11]
>80% Suppression of single PVCs (Post-cardiac surgery) 94% of patients75% of patientsN/A[15]
Successful treatment of symptomatic ventricular arrhythmias Successful in 1/17 patients initially; 2/7 after mexiletine failureN/ASuccessful in 5/13 patients initially; 5/14 after tocainide failure[16]

VPC: Ventricular Premature Complex; VT: Ventricular Tachycardia; N/A: Not Applicable to the cited study.

In one comparative study, mexiletine provided effective antiarrhythmic therapy more often than tocainide.[16] However, a patient's response to one of these lidocaine analogues did not predict their response to the other.[16] A notable clinical feature is that responsiveness to intravenous lidocaine can be a good predictor of tocainide's effectiveness.[14][17]

Safety and Adverse Effect Profile

The clinical use of Class IB agents is often limited by adverse effects, which are frequently dose-related and primarily involve the central nervous system (CNS) and gastrointestinal (GI) tract.[8][9][12]

Table 3: Common Adverse Effects

SystemThis compoundLidocaineMexiletine
Central Nervous System Dizziness, lightheadedness, tremor, confusion, paresthesia.[9][12]Lightheadedness, dizziness, drowsiness, confusion, seizures.[12]Dizziness, tremor, blurred vision, ataxia.[4]
Gastrointestinal Nausea, vomiting, anorexia.[6][9]Nausea, vomiting (less common).Nausea, vomiting, dyspepsia (common).[4]
Cardiovascular Proarrhythmia (rare), hypotension, heart block (in pre-existing disease).[9][12][17]Bradycardia, hypotension, heart block, asystole.[12]Proarrhythmia, hypotension, bradycardia.[12]
Other Rash, lupus-like syndrome, pulmonary fibrosis, agranulocytosis (rare but serious).[9][17]Allergic reactions (rare).GI upset is a known issue.[4]

In a direct comparison, 53% of patients taking intravenous tocainide experienced adverse reactions, compared to 86% of those taking lidocaine.[11] However, dose-limiting side effects occurred in an equal number of patients in both groups.[11] Termination of therapy due to adverse effects has been reported in about 16% of patients on tocainide.[9]

Electrophysiological Effects on the ECG

Class IB agents are distinguished by their effect, or lack thereof, on the QT interval. This is a critical consideration in drug development and patient safety, as QT prolongation is associated with an increased risk of life-threatening arrhythmias like Torsades de Pointes.[18]

Table 4: Comparative Effects on ECG Intervals

ParameterThis compoundLidocaineMexiletine
QRS Duration No significant effect.[2]No significant effect.[3]No significant effect.
QTc Interval No significant effect or shortens.[8][19][20]No significant effect.[3]Shortens QTc.[2][21][22][23]

Studies have shown that tocainide has no significant effect on the QTc interval.[19][20] In contrast, mexiletine has been demonstrated to significantly shorten the QTc interval, particularly in patients with certain forms of Long QT Syndrome.[21][22][24][25] This property makes mexiletine a therapeutic option in specific proarrhythmic genetic conditions.[24][26]

cluster_0 Patient Presentation cluster_1 Initial Assessment cluster_2 Therapeutic Choice Patient Patient with Ventricular Arrhythmia Urgency Acute / Emergency Setting? Patient->Urgency LidocaineTest IV Lidocaine Challenge Urgency->LidocaineTest No (Chronic) Lidocaine Administer IV Lidocaine Urgency->Lidocaine Yes Tocainide Consider Oral Tocainide LidocaineTest->Tocainide Responsive Mexiletine Consider Oral Mexiletine LidocaineTest->Mexiletine Non-Responsive Other Consider Other Antiarrhythmics LidocaineTest->Other Non-Responsive

Caption: Logical workflow for selecting a Class IB agent.

Experimental Protocols: Assessing Antiarrhythmic Efficacy

The evaluation of antiarrhythmic drug efficacy typically follows rigorous clinical trial protocols. A common design is a randomized, double-blind, parallel-group study comparing the investigational drug to a standard therapy, such as lidocaine.

Key Methodological Components:

  • Patient Population: Patients with documented, frequent, and reproducible ventricular arrhythmias (e.g., >30 PVCs/hour on Holter monitoring) are recruited.[11] Exclusion criteria often include severe heart failure, recent myocardial infarction (unless it is the subject of the study), significant conduction system disease, and electrolyte abnormalities.

  • Study Design: A double-blind, randomized, parallel-group or crossover design is often employed.[11][23] A placebo-controlled washout period is used before and after active drug administration to establish a baseline arrhythmia frequency.[19]

  • Drug Administration and Dosing: For intravenous comparisons, drugs are administered as a loading bolus followed by a maintenance infusion to achieve therapeutic plasma concentrations.[11][15] For oral agents, a dose-titration phase is common to find the optimal effective and tolerated dose.[23]

  • Efficacy Endpoints: The primary measure of efficacy is the reduction in arrhythmia frequency.[27] This is typically quantified using 24-hour ambulatory ECG (Holter) monitoring. Specific criteria are pre-defined, for example:

    • A ≥50-80% reduction in single PVC frequency.[11][15]

    • A ≥90% reduction in paired PVCs (couplets).[11]

    • Total abolition of non-sustained or sustained ventricular tachycardia.[11]

  • Safety Monitoring: Continuous ECG monitoring is performed to detect proarrhythmic events or adverse effects on conduction (e.g., heart block). Vital signs are monitored regularly, and blood samples are drawn to assess liver and renal function and to determine drug plasma concentrations.[6]

Recruit Patient Recruitment (Chronic Ventricular Arrhythmias) Washout1 Placebo Washout (Baseline Holter Monitor) Recruit->Washout1 Random Randomization Washout1->Random GroupA Group A (IV Tocainide) Random->GroupA GroupB Group B (IV Lidocaine) Random->GroupB Treatment Treatment Period (Loading Dose + Infusion) GroupA->Treatment GroupB->Treatment Monitor Continuous ECG & Adverse Event Monitoring Treatment->Monitor Washout2 Post-Treatment Washout Monitor->Washout2 Analysis Data Analysis (Compare Holter Data vs Baseline) Washout2->Analysis

Caption: Workflow for a comparative antiarrhythmic clinical trial.

Conclusion

This compound is an orally active Class IB antiarrhythmic agent with electrophysiological properties and clinical efficacy similar to lidocaine.[6][8] Its main advantage over lidocaine is its excellent oral bioavailability, allowing for long-term management of ventricular arrhythmias.[8][9] Compared to mexiletine, another oral option, its relative efficacy can vary between patient populations, and cross-reactivity in terms of patient response is not guaranteed.[16] The choice between these agents depends on the clinical setting (acute vs. chronic), the patient's ability to tolerate oral medication, individual response, and the specific adverse effect profile. Tocainide's neutral effect on the QT interval distinguishes it from many other antiarrhythmics and is a key safety feature.[19] However, the potential for serious, albeit rare, hematologic and pulmonary side effects necessitates careful patient monitoring.[6]

References

A Head-to-Head Comparison of Tocainide and Quinidine for Ventricular Arrhythmias

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiarrhythmic therapeutics, both tocainide and quinidine have historically held significant roles in the management of ventricular arrhythmias. While both drugs aim to restore normal cardiac rhythm, they exhibit distinct pharmacological profiles that influence their efficacy, safety, and clinical utility. This guide provides a detailed, data-driven comparison of tocainide and quinidine for researchers, scientists, and drug development professionals.

Pharmacological Profile and Mechanism of Action

Tocainide and quinidine are classified under the Vaughan Williams system, which categorizes antiarrhythmic drugs based on their primary mechanism of action. Tocainide is a Class Ib antiarrhythmic, analogous to lidocaine, while quinidine is a Class Ia antiarrhythmic.[1][2] This fundamental difference in classification dictates their distinct effects on the cardiac action potential.

Tocainide (Class Ib): As a Class Ib agent, tocainide primarily blocks the fast inward sodium channels (INa) in the cardiac myocytes.[3][4] Its action is characterized by a rapid association and dissociation from the sodium channels, particularly in the open or inactivated states.[3][4] This "use-dependent" or "state-dependent" blockade is more pronounced in tissues that are frequently depolarizing, such as during a tachyarrhythmia, and in ischemic tissue.[3][4] Tocainide shortens the action potential duration and the effective refractory period in normal cardiac tissue.[5]

Quinidine (Class Ia): Quinidine, a Class Ia agent, also blocks the fast inward sodium channels but with intermediate association and dissociation kinetics.[6][7] A key distinction is that quinidine also blocks several potassium channels (IKr, IKs), which leads to a prolongation of the action potential duration and the QT interval.[8][9] This dual action on both sodium and potassium channels contributes to its antiarrhythmic effect but also to its proarrhythmic potential.[6][8]

Comparative Efficacy: Experimental Data

A significant head-to-head, double-blind, parallel clinical trial involving 133 patients with benign and potentially lethal ventricular arrhythmias provides key comparative efficacy data between oral tocainide and quinidine sulfate.[10]

Efficacy EndpointTocainideQuinidinep-value
≥75% Reduction in Ventricular Arrhythmias 37% (10 of 27 patients)50% (12 of 24 patients)>0.25
Total Abolition of Ventricular Tachycardia 37% (6 of 16 patients)43% (6 of 13 patients)>0.25
Data from a double-blind, 3-center, parallel trial.[10]

While quinidine showed a numerically higher rate of arrhythmia reduction and abolition of ventricular tachycardia, the differences were not statistically significant in this study.[10] Another study investigating the combination of tocainide and quinidine found that while both drugs individually reduced the frequency of ventricular premature complexes, the combination therapy was significantly more effective than either agent alone.[11]

Pharmacokinetic Properties

The pharmacokinetic profiles of tocainide and quinidine differ significantly, impacting their dosing and potential for drug interactions.

Pharmacokinetic ParameterTocainideQuinidine
Bioavailability Nearly 100%~70-80%
Elimination Half-life ~15 hours~6-8 hours
Pharmacokinetic data for tocainide and quinidine.

Tocainide exhibits nearly complete oral bioavailability, whereas quinidine's bioavailability is somewhat lower and can be more variable.[3] The longer half-life of tocainide allows for less frequent dosing compared to immediate-release formulations of quinidine.

Safety and Tolerability

The safety profiles of tocainide and quinidine are distinct, with different adverse effects leading to treatment discontinuation.

Safety EndpointTocainideQuinidinep-value
Discontinuation of Therapy 27% (18 of 67 patients)24% (16 of 66 patients)Not Significant
Common Adverse Effects DizzinessDiarrhea
Effect on QT Interval Slight reduction (-0.01 seconds)Prolongation (+0.03 seconds)
Safety data from a double-blind, 3-center, parallel trial.[10]

The overall rates of discontinuation due to adverse effects were similar for both drugs.[10] However, the nature of the side effects differed, with dizziness being more common with tocainide and diarrhea more frequent with quinidine.[10] A critical distinction is their effect on the QT interval; quinidine's prolongation of the QT interval raises concerns about the risk of Torsades de Pointes, a potentially fatal ventricular arrhythmia.[8]

Experimental Protocols

Head-to-Head Clinical Trial Methodology:

The primary comparative study was a double-blind, 3-center, parallel trial.[10] The study design included:

  • Patient Population: 133 patients with benign and potentially lethal ventricular arrhythmias.[10]

  • Study Phases:

    • A two-week initial placebo period.[10]

    • Eight weeks of active drug treatment with either oral tocainide hydrochloride or quinidine sulfate.[10]

    • A four-week washout period.[10]

  • Efficacy Assessment: Frequent 24-hour ambulatory electrocardiographic monitoring was utilized to evaluate antiarrhythmic efficacy.[10]

24-Hour Ambulatory Electrocardiographic (Holter) Monitoring:

This non-invasive procedure involves continuously recording the heart's electrical activity for 24 hours.[12][13]

  • Procedure: Electrodes are attached to the patient's chest and connected to a small, portable recording device.[12] Patients are instructed to maintain a diary of their activities and any symptoms experienced during the monitoring period.[12]

  • Data Analysis: The recorded ECG data is analyzed to identify and quantify various types of arrhythmias, including premature ventricular complexes (PVCs), ventricular tachycardia, and their frequency and complexity.[14] The efficacy of an antiarrhythmic drug is often determined by the percentage reduction in arrhythmia frequency compared to a baseline or placebo period.[15]

Visualizing the Mechanisms of Action

To illustrate the distinct molecular interactions of tocainide and quinidine with cardiac ion channels, the following diagrams are provided in the DOT language.

tocainide_mechanism cluster_membrane Cardiac Myocyte Membrane cluster_states Channel States Na_channel Voltage-Gated Sodium Channel (Nav1.5) Resting Resting State Open Open State Resting->Open Depolarization Inactive Inactive State Open->Inactive Inactivation Inactive->Resting Repolarization Tocainide Tocainide (Class Ib) Tocainide->Open Binds (Rapid) Tocainide->Inactive Preferentially Binds (Rapid) caption Mechanism of Action of Tocainide

Caption: Mechanism of Action of Tocainide

quinidine_mechanism cluster_na_states Sodium Channel States Na_channel Voltage-Gated Sodium Channel (Nav1.5) K_channel Potassium Channels (e.g., IKr, IKs) Quinidine Quinidine (Class Ia) Quinidine->K_channel Blocks Open_Na Open Quinidine->Open_Na Binds (Intermediate) Resting_Na Resting Resting_Na->Open_Na Depolarization Inactive_Na Inactive Open_Na->Inactive_Na Inactivation Inactive_Na->Resting_Na Repolarization caption Mechanism of Action of Quinidine

Caption: Mechanism of Action of Quinidine

experimental_workflow start Patient Recruitment (Ventricular Arrhythmias) placebo 2-Week Placebo Period start->placebo randomization Randomization placebo->randomization holter Frequent 24-Hour Holter Monitoring placebo->holter Baseline tocainide_arm 8-Week Treatment: Tocainide randomization->tocainide_arm Group 1 quinidine_arm 8-Week Treatment: Quinidine randomization->quinidine_arm Group 2 washout 4-Week Washout Period tocainide_arm->washout tocainide_arm->holter quinidine_arm->washout quinidine_arm->holter analysis Efficacy & Safety Analysis washout->analysis holter->analysis caption Workflow of a Head-to-Head Clinical Trial

Caption: Workflow of a Head-to-Head Clinical Trial

Conclusion

Tocainide and quinidine represent two distinct classes of sodium channel blockers with different electrophysiological and clinical profiles. While both have demonstrated efficacy in suppressing ventricular arrhythmias, their safety profiles and mechanisms of action diverge significantly. Tocainide, with its rapid kinetics and minimal effect on the QT interval, may be preferred in certain patient populations, particularly those at risk for Torsades de Pointes. Conversely, quinidine's broader ion channel blocking activity may offer efficacy in different arrhythmic substrates, albeit with a higher proarrhythmic risk. The choice between these agents requires careful consideration of the individual patient's arrhythmia type, underlying cardiac condition, and potential for adverse effects. The data from direct comparative trials, while not showing a statistically significant difference in overall efficacy, highlights these important distinctions that are critical for informed clinical decision-making and future drug development in the field of antiarrhythmic therapy.

References

A Comparative Guide to the In Vitro and In Vivo Effects of Tocainide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tocainide, a primary amine analog of lidocaine, is a Class Ib antiarrhythmic agent utilized in the management of ventricular arrhythmias.[1][2] Its therapeutic efficacy stems from its ability to modulate cardiac ion channels, primarily voltage-gated sodium channels. Understanding the correlation between its effects in controlled laboratory settings (in vitro) and in living organisms (in vivo) is crucial for predicting clinical outcomes and guiding further drug development. This guide provides a comprehensive comparison of the electrophysiological effects of tocainide, supported by experimental data and detailed methodologies.

Data Presentation: Quantitative Comparison of In Vitro and In Vivo Effects

The following tables summarize the key quantitative effects of tocainide observed in various experimental models.

ParameterIn Vitro ModelConcentration/DoseObserved Effect
Sodium Channel Blockade (IC50) Radioligand binding assay (isolated cardiac myocytes)R-(-)-tocainide: 184 ± 8 µMS-(+)-tocainide: 546 ± 37 µMStereospecific binding to the sodium channel.
Maximum Upstroke Velocity (Vmax) of Action Potential Isolated canine Purkinje fibers surviving infarction10 and 20 mg/LDose-dependent decrease, more prominent at shorter basic cycle lengths.[3]
Isolated guinea pig papillary muscles>75 µmol/LDecreased at a high stimulation rate (use-dependence).[4]
Action Potential Duration (APD) Isolated guinea pig papillary musclesNot specifiedDecreased APD30 and APD90, especially at a low stimulation rate.[4]
Isolated guinea pig left atriaNot specifiedIncreased APD30 and APD90.[4]
Isolated canine Purkinje fibers10 and 20 mg/LShortened APD50% and APD90%, greatest at longer cycle lengths.[5]
Conduction Time Isolated perfused rabbit heartR-(-)-tocainide (75 µM): ↑ 10 ± 5 msecS-(+)-tocainide (150 µM): ↑ 4 ± 1 msecStereospecific prolongation of interventricular conduction time.
Effective Refractory Period (ERP) Isolated canine Purkinje fibers10 and 20 mg/LReduced at a basic cycle length of 1000 ms, no significant effect at 300 ms.[3]
ParameterIn Vivo ModelDoseObserved Effect
HV Interval Anesthetized guinea pigs30 mg/kg i.v. then 20 mg/kg i.v.Rate-dependent increase in HV interval. At 250 ms cycle length: from 25.02 ms (baseline) to 36.24 ms.[6]
QRS Duration Clinical study in patients11.0 ± 1.7 µg/mL (plasma)Small, not statistically significant changes.[7]
QTc Interval Clinical study in patients11.0 ± 1.7 µg/mL (plasma)Slightly decreased in paced rhythm.[7]
Convalescent myocardial infarction patients17.7 ± 4.9 mg/kg/dayNo significant effect.[1]
Effective Refractory Period (ERP) Clinical study in patients11.0 ± 1.7 µg/mL (plasma)Decreased in atrium (-17 msec), A-V node (-22 msec), and right ventricle (-23 msec).[7]
Ventricular Premature Beat (VPB) Frequency Convalescent myocardial infarction patients> 3.5 µg/mL (blood levels)200 to 545% reduction in responders.[1]
Conscious dogs with previous myocardial infarction10 mg/kg cumulative i.v.Reduced from 48.4% to 8.2% of total complexes.[8]

Experimental Protocols

In Vitro Methodologies

1. Patch-Clamp Electrophysiology on HEK293 Cells Expressing NaV1.5

  • Objective: To determine the concentration-dependent block of the cardiac sodium channel (NaV1.5) by tocainide.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human NaV1.5 channel are cultured in appropriate media.

  • Electrophysiological Recording:

    • Whole-cell patch-clamp configuration is established using a patch-clamp amplifier and data acquisition system.

    • Cells are perfused with an external solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4.

    • The internal pipette solution contains (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, and 10 EGTA, with pH adjusted to 7.2.

    • A voltage-clamp protocol is applied to elicit sodium currents. A typical protocol involves holding the cell at -120 mV and applying a depolarizing pulse to -20 mV for 20 ms.

    • Tocainide at various concentrations is applied to the external solution, and the resulting inhibition of the peak sodium current is measured.

    • The IC50 value is determined by fitting the concentration-response data to the Hill equation.

2. Langendorff-Perfused Isolated Heart Preparation

  • Objective: To assess the effects of tocainide on global cardiac electrophysiological parameters in an ex vivo setting.

  • Animal Model: Male Dunkin-Hartley guinea pigs (520-800 g) are commonly used.[9]

  • Procedure:

    • The animal is anesthetized, and the heart is rapidly excised.[9]

    • The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion.[10]

    • The heart is perfused with a Krebs-Henseleit solution, oxygenated with 95% O2 and 5% CO2, and maintained at a constant temperature (e.g., 37°C).

    • Monophasic action potentials (MAPs) are recorded from the ventricular epicardium using MAP electrodes.

    • The heart is paced at a constant cycle length.

    • After a stabilization period, baseline electrophysiological parameters (e.g., action potential duration, conduction time) are recorded.

    • Tocainide is added to the perfusate at desired concentrations, and the changes in electrophysiological parameters are measured.

In Vivo Methodology

1. Electrophysiological Study in Conscious Dogs

  • Objective: To evaluate the effects of tocainide on cardiac conduction and refractoriness in a conscious, large animal model.

  • Animal Model: Chronically instrumented conscious dogs are used.

  • Procedure:

    • Under anesthesia, bipolar electrodes are implanted on the atria and ventricles for pacing and recording. A His bundle electrode may also be implanted.

    • After a recovery period, a baseline electrophysiological study is performed in the conscious state.

    • Parameters measured include: heart rate, PR interval, QRS duration, QT interval, atrial and ventricular effective refractory periods (ERPs), and HV interval.

    • Tocainide is administered intravenously, often as a bolus followed by a constant infusion to achieve and maintain therapeutic plasma concentrations.[8]

    • Electrophysiological parameters are reassessed at various time points during and after drug infusion.

    • Blood samples are collected to correlate plasma drug concentrations with the observed electrophysiological effects.[7]

Mandatory Visualizations

Signaling Pathway of Tocainide

Tocainide_Mechanism cluster_membrane Cardiomyocyte Membrane Nav1_5 Voltage-Gated Sodium Channel (Nav1.5) Depolarization Phase 0 Depolarization (Action Potential Upstroke) Na_ion Na+ Ions Na_ion->Nav1_5 Influx Conduction Slowing of Conduction Velocity Depolarization->Conduction APD Shortening of Action Potential Duration Depolarization->APD Tocainide Tocainide Tocainide->Nav1_5 Blocks channel (preferentially inactive state)

Caption: Mechanism of action of Tocainide on a cardiomyocyte.

Experimental Workflow: In Vitro Patch-Clamp Study

Patch_Clamp_Workflow A HEK293 Cell Culture (expressing Nav1.5) B Whole-Cell Patch Clamp Configuration A->B C Baseline Sodium Current Recording B->C D Application of Tocainide (various concentrations) C->D E Recording of Sodium Current with Tocainide D->E F Data Analysis: Concentration-Response Curve E->F G IC50 Determination F->G

Caption: Workflow for an in vitro patch-clamp experiment.

Logical Relationship: In Vitro to In Vivo Extrapolation

IVIVE_Logic cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_data IC50 (Nav1.5 Block) APD & Vmax Changes PBPK Physiologically Based Pharmacokinetic (PBPK) Modeling invitro_data->PBPK invivo_data Effective Plasma Concentration ECG Changes (QRS, QT) ERP Changes invivo_data->PBPK Prediction Prediction of Clinical Efficacy and Proarrhythmic Risk PBPK->Prediction

Caption: In vitro to in vivo extrapolation for tocainide.

References

Comparative Analysis of Tocainide for Ventricular Arrhythmias: A Statistical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of tocainide in comparison to other antiarrhythmic agents for the treatment of ventricular arrhythmias. The data presented is compiled from a range of clinical studies to offer an objective overview of efficacy and safety profiles, supported by detailed experimental protocols for key methodologies.

Executive Summary

Tocainide, a Class Ib antiarrhythmic agent, has been a subject of numerous clinical investigations for its role in managing life-threatening ventricular arrhythmias. This guide synthesizes quantitative data from comparative studies, placing tocainide's performance in context with other commonly used antiarrhythmics such as lidocaine, mexiletine, propafenone, flecainide, and amiodarone. The analysis reveals that while tocainide demonstrates comparable efficacy to its closest analog, lidocaine, and offers an oral administration advantage, its overall success rate and side effect profile necessitate careful consideration against newer and often more effective agents.

Mechanism of Action

Tocainide exerts its antiarrhythmic effect by blocking fast sodium channels in cardiac cells, particularly in their inactive state. This action reduces the influx of sodium ions during depolarization, thereby slowing the conduction of electrical impulses in the heart and stabilizing the cardiac rhythm. This mechanism is especially effective in managing ventricular tachycardias.

Comparative Efficacy

The following tables summarize the quantitative data from various clinical trials comparing the efficacy of tocainide with alternative antiarrhythmic drugs in the treatment of ventricular arrhythmias.

Table 1: Tocainide vs. Lidocaine in the Treatment of Chronic Ventricular Arrhythmias[1]
Efficacy EndpointTocainide (n=15)Lidocaine (n=14)
≥50% Reduction in Single Ventricular Premature Complexes (VPCs)40% (6 patients)36% (5 patients)
≥75% Reduction in Total VPCs40% (6 patients)57% (8 patients)
>90% Suppression of Paired VPCs69% (9 of 13 patients)54% (6 of 11 patients)
Total Abolition of Ventricular Tachycardia45% (5 of 11 patients)33% (2 of 6 patients)
Table 2: Tocainide vs. Lidocaine Post-Cardiac Surgery[2]
Efficacy EndpointTocainide (n=16)Lidocaine (n=9)p-value
>80% Suppression of Single PVCs94%75%NS
Abolition of Multiform PVCs94%75%NS
Overall Success (>80% single PVC suppression and elimination of higher forms of arrhythmia)71%59%NS
Table 3: Tocainide vs. Mexiletine for Symptomatic Ventricular Arrhythmias[3]
Treatment GroupInitial Success RateSuccess in Crossover (after failure of other drug)
Tocainide 6% (1 of 17 patients)29% (2 of 7 patients who failed mexiletine)
Mexiletine 38% (5 of 13 patients)36% (5 of 14 patients who failed tocainide)
Table 4: Tocainide vs. Propafenone for Ventricular Arrhythmias[4]
Efficacy EndpointTocainidePropafenoneStatistical Significance
Reduction in Total Ventricular Premature Beats (VPBs)p < 0.005p < 0.05No significant difference
Reduction in Isolated Polytope VPBsp < 0.005p < 0.02No significant difference
Reduction in Coupletsp < 0.005-No significant difference

Comparative Safety and Tolerability

The safety profile of an antiarrhythmic drug is as crucial as its efficacy. The following tables outline the incidence of adverse effects observed in comparative studies.

Table 5: Adverse Reactions in Tocainide vs. Lidocaine Studies
StudyTocainide Adverse Reaction RateLidocaine Adverse Reaction RateKey Findings
Chronic Ventricular Arrhythmias[1]53% (8 of 15 patients)86% (12 of 14 patients)11 adverse reactions in the tocainide group versus 17 in the lidocaine group. Dose-limiting adverse effects occurred in 4 patients in each group.
Suspected Acute Myocardial Infarction[2]10 of 20 patients reported moderate side effects13 of 20 patients reported moderate side effectsLidocaine infusion was discontinued in 5 patients and the rate reduced in 4 due to side effects.

Experimental Protocols

A generalized experimental workflow for the comparative clinical trials cited is outlined below. Specific details may vary between individual studies.

Patient Selection Criteria

Inclusion criteria for these studies typically involved adult patients with a documented history of symptomatic ventricular arrhythmias, such as frequent premature ventricular complexes (PVCs), non-sustained ventricular tachycardia (NSVT), or sustained ventricular tachycardia (VT). Patients were often required to have a minimum frequency of ventricular ectopy on a 24- or 48-hour Holter monitor recording. Key exclusion criteria commonly included severe heart failure (unless it was a specific focus of the study), significant bradycardia or conduction abnormalities, recent myocardial infarction (within a specified timeframe), and contraindications to the study medications.

Drug Administration and Dosing

For intravenous studies, drugs were typically administered as an initial loading dose followed by a continuous maintenance infusion. For oral studies, a titration phase was common, where the dosage was gradually increased to achieve a therapeutic effect while monitoring for adverse events. Blood samples were often collected to determine plasma drug concentrations.

Efficacy and Safety Assessment

The primary method for assessing efficacy was continuous electrocardiographic (ECG) monitoring, most commonly via 24- or 48-hour Holter monitoring. The reduction in the frequency of various types of ventricular arrhythmias (e.g., single PVCs, couplets, triplets, runs of VT) from baseline was the primary efficacy endpoint.

Safety was assessed through the monitoring and reporting of all adverse events. This included clinical evaluation, laboratory tests (e.g., liver and renal function), and continuous ECG monitoring for proarrhythmic effects, such as the worsening of existing arrhythmias or the development of new ones.

Visualizations

Tocainide Signaling Pathway

Tocainide_Signaling_Pathway cluster_cardiomyocyte Cardiac Myocyte Na_Channel Voltage-Gated Sodium Channel (Inactive State) Na_Influx Sodium Ion Influx Na_Channel->Na_Influx Blocks Tocainide Tocainide Tocainide->Na_Channel Binds to Depolarization Phase 0 Depolarization Na_Influx->Depolarization Reduces Slower_Conduction Slower Conduction Velocity Depolarization->Slower_Conduction Leads to Stabilized_Rhythm Stabilized Cardiac Rhythm Slower_Conduction->Stabilized_Rhythm Results in

Caption: Tocainide's mechanism of action on cardiac myocyte sodium channels.

Experimental Workflow for Comparative Antiarrhythmic Trials

Experimental_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline_Holter Baseline 24/48h Holter Monitoring Patient_Screening->Baseline_Holter Randomization Randomization Baseline_Holter->Randomization Group_A Treatment Group A (e.g., Tocainide) Randomization->Group_A Group_B Treatment Group B (e.g., Comparator Drug) Randomization->Group_B Drug_Administration Drug Administration (Titration/Maintenance) Group_A->Drug_Administration Group_B->Drug_Administration Followup_Holter Follow-up Holter Monitoring Drug_Administration->Followup_Holter Adverse_Event_Monitoring Adverse Event Monitoring Drug_Administration->Adverse_Event_Monitoring Data_Analysis Data Analysis (Efficacy & Safety) Followup_Holter->Data_Analysis Adverse_Event_Monitoring->Data_Analysis

Caption: A typical workflow for a randomized controlled trial comparing antiarrhythmic drugs.

References

Safety Operating Guide

Navigating the Disposal of Tocainide Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential procedures for the safe and compliant disposal of Tocainide hydrochloride are critical for ensuring personnel safety and environmental protection. Researchers, scientists, and drug development professionals must adhere to strict protocols when managing waste containing this substance. This compound is characterized as harmful if swallowed and very toxic to aquatic life with long-lasting effects, underscoring the importance of proper handling from use to final disposal.[1][2]

The primary directive for the disposal of this compound is to entrust it to an approved waste disposal plant, in strict accordance with all applicable federal, state, and local regulations.[1][3] Pharmaceutical waste management is a complex regulatory landscape, primarily governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).

Understanding Pharmaceutical Waste Classification

A crucial first step in the proper disposal of any pharmaceutical waste is its correct classification. The EPA categorizes hazardous pharmaceutical waste, and while this compound is not explicitly found on the P-list (acutely hazardous) or U-list (toxic) of hazardous wastes, its toxic properties warrant a cautious approach.[4][5][6][7][8][9] Given the potential for stringent local or state regulations, it is often recommended to manage non-hazardous pharmaceutical waste with the same rigor as hazardous waste to ensure full compliance.[10]

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the necessary steps for the compliant disposal of this compound waste from a laboratory setting.

Step 1: Waste Identification and Segregation

  • Identify: All materials containing or contaminated with this compound must be designated as pharmaceutical waste. This includes expired or unused medication, contaminated personal protective equipment (PPE), and materials used for spill cleanup.

  • Segregate: This waste must be kept separate from other waste streams. Do not mix this compound waste with non-hazardous trash, sharps waste, or other chemical waste.[11] Use dedicated, clearly labeled containers for accumulation.

Step 2: Containerization and Labeling

  • Select Appropriate Containers: Use containers that are durable, leak-proof, and compatible with the waste. For solids, a securely sealed container is sufficient. For liquids, ensure the container is robust and will not leak.

  • Label Clearly: The container must be clearly labeled as "Pharmaceutical Waste" and should identify the contents, including "this compound." If being managed as hazardous waste, the label must include the words "Hazardous Waste."

Step 3: Storage

  • Secure Storage: Store the container in a designated, secure area that is inaccessible to unauthorized personnel.[11] This area should be away from drains and water sources to prevent environmental contamination in case of a spill.

  • Monitor Accumulation: Be aware of the regulations regarding the maximum amount of hazardous waste that can be accumulated on-site and the time limits for storage, which vary based on the facility's generator status.

Step 4: Arrange for Disposal by a Licensed Facility

  • Engage a Certified Waste Hauler: Contract with a waste management company that is licensed to handle and transport pharmaceutical or hazardous waste.

  • Ensure Proper Treatment: The recommended disposal method for pharmaceutical waste is incineration at a permitted facility.[12][13][14][15] This ensures the complete destruction of the active pharmaceutical ingredient. Landfilling of pharmaceutical waste is generally discouraged and may be prohibited in some states.[10][12]

  • Documentation: Maintain a detailed paper trail of the waste disposal process, including manifests and certificates of destruction provided by the waste management facility.[11] This documentation is crucial for regulatory compliance.

Accidental Release Measures

In the event of a spill, the following measures should be taken:

  • Personal Precautions: Ensure adequate ventilation and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator if necessary.

  • Containment: Prevent further leakage or spillage and keep the material away from drains and water courses.

  • Cleanup: For liquid spills, absorb the material with an inert, finely-powdered liquid-binding material. For solid spills, carefully collect the material to avoid dust formation. Decontaminate the spill area and equipment.

  • Disposal of Cleanup Materials: All materials used for cleanup must be disposed of as this compound waste, following the procedures outlined above.

Disposal Workflow for this compound

The following diagram illustrates the decision-making and handling process for the proper disposal of this compound waste in a laboratory setting.

Tocainide_Disposal_Workflow cluster_0 Waste Generation & Identification cluster_1 Segregation & Containerization cluster_2 On-site Management cluster_3 Disposal cluster_4 Compliance & Documentation A This compound Waste Generated (Unused chemical, contaminated labware, PPE, spill cleanup material) B Segregate from other waste streams A->B C Place in a dedicated, leak-proof container B->C D Label container clearly: 'Pharmaceutical Waste - this compound' C->D E Store in a secure, designated area D->E F Is waste managed as RCRA Hazardous Waste? E->F G Follow accumulation time and quantity limits for hazardous waste generators F->G Yes H Arrange for pickup by a licensed pharmaceutical or hazardous waste hauler F->H No (Best Practice Recommendation) G->H I Transport to a permitted waste disposal facility H->I J Incineration I->J K Obtain and retain Certificate of Destruction J->K L Maintain all disposal records K->L

This compound Disposal Workflow

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tocainide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans for the proper handling and disposal of Tocainide hydrochloride are critical for maintaining a safe laboratory environment. This guide provides detailed procedural instructions to ensure the well-being of researchers, scientists, and drug development professionals.

This compound, a primary amine analog of lidocaine, requires careful handling due to its potential health hazards.[1] Adherence to strict safety measures, including the use of appropriate personal protective equipment (PPE), is paramount to prevent accidental exposure.

Personal Protective Equipment (PPE) for this compound

The selection and proper use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data sheet recommendations.[2][3]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant, impermeable gloves (e.g., nitrile).[2][3]To prevent skin contact. Double gloving is recommended when compounding or disposing of the substance.[4]
Body Protection Protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[4]To protect skin and clothing from contamination.
Eye and Face Protection Safety goggles with side-shields.[3]To protect eyes from dust particles or splashes.
Respiratory Protection A NIOSH-approved N95 dust mask or a suitable respirator.To prevent inhalation of dust, especially when handling the powder form or in case of a spill.[3]

Procedural Workflow for Handling this compound

A systematic approach to handling this compound, from preparation to disposal, minimizes the risk of exposure and ensures a safe workflow.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Work in a Well-Ventilated Area prep_ppe->prep_area Ensure safety first handle_avoid Avoid Dust and Aerosol Formation prep_area->handle_avoid Proceed to handling handle_contact Avoid Contact with Skin and Eyes handle_avoid->handle_contact store_container Keep Container Tightly Closed handle_contact->store_container After use store_location Store in a Cool, Dry, Well-Ventilated Place store_container->store_location disp_collect Collect Waste in a Labeled, Sealed Container store_location->disp_collect For waste disp_dispose Dispose via an Approved Waste Disposal Plant disp_collect->disp_dispose Follow regulations

Figure 1. Workflow for Safe Handling of this compound

Step-by-Step Handling and Disposal Plan

1. Preparation:

  • Don PPE: Before handling this compound, put on all recommended personal protective equipment as detailed in the table above. This includes gloves, a gown, and safety goggles. A respirator should be used if there is a risk of dust generation.

  • Ventilation: Always handle this compound in a well-ventilated area to minimize the concentration of airborne particles.[2][3]

2. Handling:

  • Avoid Dust: Take care to avoid the formation of dust and aerosols when working with the powdered form of the compound.[3]

  • Prevent Contact: Avoid direct contact with the skin and eyes.[2] In case of accidental contact, follow the first aid measures outlined below.

  • Hygiene: Do not eat, drink, or smoke in the laboratory area where this compound is being handled.[3] Wash hands thoroughly after handling.[3][5]

3. Storage:

  • Container: Store this compound in a tightly closed container to prevent contamination and accidental spillage.[2]

  • Conditions: The storage area should be cool, dry, and well-ventilated.[2][3] It should be stored away from incompatible materials such as strong oxidizing agents.[3]

4. Spill Management:

  • Evacuate: In the event of a spill, evacuate personnel from the immediate area.[3]

  • Ventilate: Ensure the area is well-ventilated.[3]

  • Containment: Use an absorbent material, such as diatomite or universal binders, to contain the spill.[3]

  • Cleanup: Collect the spilled material and place it in a suitable, closed container for disposal.[2] Decontaminate the spill area and any equipment by scrubbing with alcohol.[3]

5. Disposal:

  • Waste Collection: All waste materials contaminated with this compound, including empty containers, should be collected in a designated, sealed container.

  • Regulatory Compliance: Dispose of the waste through an approved waste disposal plant, adhering to all local, state, and federal regulations.[3][5] Do not allow the chemical to enter drains or the environment.[2][3] For unused or expired medicine in a non-laboratory setting, it is recommended to mix it with an unappealing substance like dirt or cat litter, place it in a sealed plastic bag, and then dispose of it in the household trash.[6]

6. First Aid Measures:

  • Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3]

  • Skin Contact: In case of skin contact, rinse the affected area thoroughly with large amounts of water and remove contaminated clothing.[3]

  • Eye Contact: If the substance enters the eyes, flush immediately with large amounts of water for at least 15 minutes, ensuring to separate the eyelids.[3][5] Seek prompt medical attention.[3]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison center or physician for guidance.[3][5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tocainide hydrochloride
Reactant of Route 2
Reactant of Route 2
Tocainide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.